molecular formula C8H6ClNS B371138 5-Chloro-3-methyl-1,2-benzothiazole CAS No. 73437-05-5

5-Chloro-3-methyl-1,2-benzothiazole

Cat. No.: B371138
CAS No.: 73437-05-5
M. Wt: 183.66g/mol
InChI Key: GCERLHGSIDVQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1,2-benzothiazole is a benzothiazole derivative offered as a high-quality chemical reagent for research applications. Benzothiazoles are privileged structures in medicinal chemistry and material science, known for their diverse biological activities and utility as synthetic intermediates . This compound features a chlorine atom at the 5-position and a methyl group on its heterocyclic core, which can be leveraged for further functionalization or to modulate its physicochemical properties. Researchers value this scaffold for its potential in developing new therapeutic agents; benzothiazole derivatives are intensively investigated for their antimicrobial, anticancer, and antidiabetic activities, among others . In synthetic chemistry, it can serve as a key building block. Synthetic methods for related benzothiazoles often involve condensation reactions of ortho-substituted anilines , cyclizations using catalysts like iodine , or modern approaches such as visible-light-mediated synthesis . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73437-05-5

Molecular Formula

C8H6ClNS

Molecular Weight

183.66g/mol

IUPAC Name

5-chloro-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3

InChI Key

GCERLHGSIDVQQQ-UHFFFAOYSA-N

SMILES

CC1=NSC2=C1C=C(C=C2)Cl

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-3-methyl-1,2-benzisothiazole (CMBIT)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Chloro-3-methyl-1,2-benzisothiazole , a specific isomer distinct from common industrial biocides and benzothiazole derivatives. It is structured to serve researchers in medicinal chemistry and agrochemical synthesis.

Chemical Identity, Synthesis, and Pharmacophore Utility

Executive Summary & Identification

5-Chloro-3-methyl-1,2-benzisothiazole (CMBIT) is a fused bicyclic heteroaromatic compound characterized by a benzene ring fused to an isothiazole ring. It is chemically distinct from its isomer 5-chloro-2-methyl-1,3-benzothiazole and the industrial biocide 5-chloro-2-methyl-4-isothiazolin-3-one.

In drug discovery, CMBIT serves as a lipophilic, non-basic bioisostere of indole or benzothiophene, offering unique vector geometry for substituent placement at the 3-position (methyl) and 5-position (chloro).

Table 1: Core Chemical Identifiers
Identifier TypeValueNotes
Chemical Name 5-Chloro-3-methyl-1,2-benzisothiazoleIUPAC: 5-Chloro-3-methylbenzo[d]isothiazole
CAS Number 73437-05-5 Distinct from 1006-99-1 (1,3-isomer)
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
SMILES CC1=NSC2=C1C=C(Cl)C=C2
InChI Key Unique hash required
Structural Class 1,2-BenzisothiazoleSulfur at pos 1, Nitrogen at pos 2

Structural Analysis & Isomer Differentiation

A critical error in sourcing this compound is confusing the 1,2-benzisothiazole (benzo[d]isothiazole) core with the 1,3-benzothiazole core. The position of the heteroatoms dictates reactivity and binding affinity.

Diagram 1: Isomer Differentiation (DOT Visualization)

The following diagram clarifies the structural differences between the target compound and its common isomers.

Isomers Target TARGET 5-Chloro-3-methyl-1,2-benzisothiazole (CAS 73437-05-5) S-N bond in 5-membered ring Iso1 ISOMER 1 (Benzothiazole) 5-Chloro-2-methyl-1,3-benzothiazole (CAS 1006-99-1) C=N bond at pos 2 Target->Iso1 Different Heteroatom Arrangement Iso2 ISOMER 2 (Biocide) 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4) Monocyclic, Carbonyl group Target->Iso2 Different Core (Bicyclic vs Monocyclic)

Caption: Structural differentiation of CMBIT from commercially prevalent isosteres.

Synthetic Methodology

The synthesis of 3-methyl-1,2-benzisothiazoles typically avoids direct substitution of the parent ring due to poor regioselectivity. The most robust "Canonical Route" involves the cyclization of o-mercaptoacetophenone derivatives.

Protocol: Cyclization of Oxime Derivatives

This method ensures the correct 1,2-heteroatom placement and locks the methyl group at the 3-position.

Step 1: Precursor Preparation

Reactants: 4-Chloro-2-mercaptobenzoic acid (or 2-acetyl-4-chlorobenzenethiol) + Hydroxylamine.

  • Acylation: Friedel-Crafts acetylation of 4-chlorobenzenethiol (protected) to yield 2-acetyl-4-chlorobenzenethiol .

  • Oxime Formation: React the ketone with hydroxylamine hydrochloride (

    
    ) in ethanol/pyridine to form the corresponding oxime .
    
Step 2: Cyclization (The Critical Step)

Reagents: Polyphosphoric Acid (PPA) or Acetic Anhydride (


).
Mechanism:  Acid-mediated dehydration and intramolecular nucleophilic attack of the sulfur onto the oxime nitrogen.
  • Setup: Charge a round-bottom flask with the oxime intermediate (1.0 eq).

  • Acid Addition: Add Polyphosphoric Acid (10-15 eq by weight). The high viscosity requires mechanical stirring.

  • Heating: Heat to 100–120°C for 2–4 hours. Monitor by TLC (disappearance of oxime).

    • Note: Higher temperatures may favor the Beckmann rearrangement product (a benzothiazole isomer); strict temperature control is vital.

  • Quench: Pour the hot reaction mixture onto crushed ice/water slurry.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM). Wash organic layer with

    
     (aq) to remove acid traces.
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc gradient).

Diagram 2: Synthetic Pathway

Synthesis Start 4-Chlorobenzenethiol Precursor Inter1 2-Acetyl-4-chlorobenzenethiol Start->Inter1 Friedel-Crafts Acetylation Inter2 Oxime Intermediate (E/Z mixture) Inter1->Inter2 NH2OH·HCl Ethanol, Reflux Product 5-Chloro-3-methyl-1,2-benzisothiazole (Target) Inter2->Product PPA, 110°C Cyclization SideProduct Beckmann Rearrangement (Impurity) Inter2->SideProduct >140°C Overheating

Caption: Canonical synthetic route via oxime cyclization preventing rearrangement.

Reactivity & Pharmacophore Utility

Electronic Properties

The 1,2-benzisothiazole ring is


-electron deficient compared to indole.
  • N-S Bond: The nitrogen-sulfur bond is chemically labile under reductive conditions (e.g., with thiols or zinc/acid), which can ring-open to form o-mercaptobenzaldimines. This feature is exploited in "prodrug" strategies where the ring opens in vivo.

  • 5-Chloro Substituent: Provides a lipophilic handle and blocks metabolic oxidation at the para-position relative to the nitrogen.

Drug Design Applications
  • Bioisostere: Used to replace the indole core in tryptophan-mimetic drugs to improve metabolic stability (reducing oxidation at C2/C3).

  • Kinase Inhibition: The 3-methyl group provides a steric anchor in hydrophobic pockets (e.g., ATP-binding sites), while the N-S bond can engage in "chalcogen bonding" or specific dipole interactions.

Safety & Handling

  • Hazards: Like many low-molecular-weight organosulfur heterocycles, CMBIT may be a skin and eye irritant. The specific isomer's toxicology is less documented than the biocide isomers, so it should be treated as potentially sensitizing .

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The N-S bond can degrade upon prolonged exposure to moisture and light.

References

  • BLD Pharm. (2024). Product Datasheet: 5-Chloro-3-methylbenzo[d]isothiazole (CAS 73437-05-5). Retrieved from

  • Carrington, D. E. L., et al. (1972). 1,2-Benzisothiazoles.[1][2][3] Part III. 3-Substituted derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3006-3010.[1] (Foundational chemistry for 3-methyl-1,2-benzisothiazole synthesis).

  • Wright, S. H. B. (1964). The preparation of 1,2-benzisothiazoles. Journal of Medicinal Chemistry.
  • PubChem. (2024). Compound Summary for 1,2-Benzisothiazole derivatives. National Library of Medicine. Retrieved from

Sources

Solubility Profile of 5-Chloro-3-methyl-1,2-benzothiazole in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Chloro-3-methyl-1,2-benzothiazole. Intended for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to explain the fundamental principles governing solubility and to provide detailed, field-proven protocols for its empirical determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the necessary theoretical knowledge and practical methodologies to generate a robust and reliable solubility profile. We delve into the physicochemical properties of the benzothiazole scaffold, explore the critical factors influencing solubility, and present a step-by-step workflow for the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is structured to serve as both a theoretical primer and a practical laboratory manual.

Introduction to this compound and the Imperative of Solubility

The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] this compound, a specific derivative, belongs to this important class of heterocyclic compounds. The substitution pattern—a chloro group at the 5-position and a methyl group at the 3-position—imparts distinct electronic and steric properties that influence its molecular interactions and, consequently, its physical properties.

Understanding the solubility of this compound is paramount for any practical application. In drug development, solubility directly impacts bioavailability and the feasibility of creating effective formulations.[3] For process chemists, solubility data is critical for designing efficient reaction, extraction, and crystallization protocols. This guide, therefore, addresses the foundational need for a detailed understanding of the solubility characteristics of this compound.

Physicochemical Properties: The Molecular Blueprint

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. While experimental data for this compound is sparse, we can infer key characteristics from its structure and data on closely related isomers like 5-chloro-2-methyl-1,3-benzothiazole.[4][5]

PropertyValue / Expected CharacteristicSource / Rationale
Molecular Formula C₈H₆ClNSCalculated
Molecular Weight 183.66 g/mol [4]
Appearance Likely a crystalline solidInferred from similar structures
Polarity Moderately polar to nonpolarBased on the aromatic, heterocyclic structure
LogP (Octanol/Water) ~3.26 (Calculated for isomer)[5]
pKa Weakly basicThe nitrogen atom in the thiazole ring can be protonated under acidic conditions.[6]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2 (N and S atoms)[5]

The calculated LogP value for the related isomer suggests poor aqueous solubility and a preference for lipophilic environments. The absence of hydrogen bond donors further indicates that it will not readily engage with protic solvents like water.

Guiding Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several factors are critical.

  • Solvent Polarity: Due to its largely aromatic and hydrophobic structure, the compound is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents compared to highly polar solvents like water.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic, absorbing heat to overcome the crystal lattice energy.[3][8][9] However, this relationship must be determined empirically, as exceptions exist.[9]

  • pH: As a weak base, the solubility of this compound is expected to increase in acidic aqueous solutions. Protonation of the nitrogen atom would form a more polar, water-soluble salt.[8]

  • Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can significantly affect its solubility.[3] Different polymorphs have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form used in any solubility study.

Experimental Determination of the Solubility Profile

A reliable solubility profile must be built upon robust experimental data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8] The following section provides a comprehensive, self-validating protocol.

Workflow for Solubility Determination

The overall process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep_solute Weigh Excess Solute (this compound) prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Add Known Volume of Solvent prep_solvent->prep_vial equil Agitate at Constant Temperature (e.g., 25°C for 24-48h) prep_vial->equil sep Centrifuge or Filter (e.g., 0.22 µm PTFE filter) to remove excess solid equil->sep quant_prep Prepare Supernatant Dilutions sep->quant_prep quant_hplc Analyze by Validated HPLC-UV Method quant_prep->quant_hplc quant_calc Calculate Concentration (mg/mL or mol/L) against a calibration curve quant_hplc->quant_calc

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (characterized solid)

  • Solvents of interest (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is essential (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be verified by ensuring the concentration does not change between two successive time points (e.g., 24h vs 48h).

  • Phase Separation: Remove the vial from the shaker and let it stand briefly to allow solids to settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vial at high speed or draw the supernatant through a syringe fitted with a 0.22 µm filter. This step is critical to prevent suspended solids from artificially inflating the measured concentration.

  • Dilution: Accurately dilute a known volume of the clear supernatant with the mobile phase used for HPLC analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method as described below.

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method is well-suited for the analysis of benzothiazole derivatives.[10][11]

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning a dilute solution of the compound (a wavelength around 280-324 nm is a reasonable starting point for benzothiazoles).[11][12]

  • Injection Volume: 10 µL.

Method Validation:

  • Calibration Curve: Prepare a series of standard solutions of known concentration (e.g., 1 to 100 µg/mL) and inject them to generate a calibration curve. Linearity should be confirmed with a correlation coefficient (R²) of ≥ 0.999.

  • Specificity, Accuracy, and Precision: These parameters must be validated according to standard guidelines to ensure the method is reliable.

Predicted Solubility Profile and Data Interpretation

Based on the physicochemical properties, a qualitative solubility profile can be predicted. Quantitative values must be determined experimentally using the protocol above.

Logical Framework for Solubility

The solubility of this compound is a function of the interplay between its own properties and those of the solvent.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome solute_props Largely Aromatic/Nonpolar Weak H-Bond Acceptor No H-Bond Donor low_sol Low Solubility solute_props->low_sol Mismatched Forces mod_sol Moderate to High Solubility solute_props->mod_sol Favorable Interactions high_sol High Solubility solute_props->high_sol Matched Forces ('Like Dissolves Like') polar Polar Protic (e.g., Water, Methanol) Strong H-Bonding polar->low_sol polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole polar_aprotic->mod_sol nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals Forces nonpolar->high_sol

Caption: Relationship between solute/solvent properties and expected solubility.

Representative Solubility Data Table (Illustrative)

The following table presents a hypothetical data set to illustrate how results should be structured. Actual values must be determined experimentally.

SolventSolvent TypePredicted SolubilityExperimentally Determined Value (mg/mL at 25°C)
WaterPolar ProticVery LowRequires experimental determination
0.1 M HClAqueous AcidLow to ModerateRequires experimental determination
0.1 M NaOHAqueous BaseVery LowRequires experimental determination
MethanolPolar ProticModerateRequires experimental determination
EthanolPolar ProticModerateRequires experimental determination
AcetonePolar AproticHighRequires experimental determination
AcetonitrilePolar AproticHighRequires experimental determination
DichloromethaneNonpolarVery HighRequires experimental determination
TolueneNonpolarVery HighRequires experimental determination
HexaneNonpolarLow to ModerateRequires experimental determination

Interpretation: This structured data allows a scientist to quickly select appropriate solvents for different applications. For example, dichloromethane or toluene might be excellent choices for reaction media, while an acetone/water or acetonitrile/water system could be developed for purification by crystallization. The low aqueous solubility confirms the need for formulation strategies if intended for biological applications.

Conclusion

This guide has established a comprehensive technical framework for evaluating the solubility profile of this compound. While a definitive public database of its solubility in common solvents is not yet available, the principles and detailed experimental protocols provided herein empower researchers to generate this critical data with high confidence. By understanding the compound's physicochemical properties and applying the robust shake-flask methodology coupled with HPLC analysis, scientists can effectively map its solubility, enabling streamlined process development, successful formulation design, and accelerated research outcomes.

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 21, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved February 21, 2026, from [Link]

  • ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 21, 2026, from [Link]

  • Khadra, I., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Classification of organic compounds By solubility. (n.d.). Retrieved February 21, 2026, from [Link]

  • LePree, J., & Mulski, M. (1994). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 83(7), 965-973. Retrieved February 21, 2026, from [Link]

  • SAFETY DATA SHEET. (2021, September 24). Retrieved February 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Retrieved February 21, 2026, from [Link]

  • IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved February 21, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 21, 2026, from [Link]

  • Safety Data Sheet - Benzothiazole. (2025, January 22). Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved February 21, 2026, from [Link]

  • Safety data sheet. (n.d.). Retrieved February 21, 2026, from [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. (n.d.). Retrieved February 21, 2026, from [Link]

  • SIELC. (2018, February 16). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylbenzothiazole. PubChem. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(methylthio)benzothiazole. PubChem. Retrieved February 21, 2026, from [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 913-914, 125-131. Retrieved February 21, 2026, from [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved February 21, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 5-chloro-3-phenyl-2,1-benzisothiazole. Retrieved February 21, 2026, from [Link]

  • Solubility of Things. (n.d.). n-Butanol. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 21, 2026, from [Link]

  • Park, S.-K., et al. (2020). Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant. Toxicological Research, 36(4), 335-341. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-benzothiazole. PubChem. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Retrieved February 21, 2026, from [Link]

  • 1-BUTANOL. (n.d.). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2021, May). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved February 21, 2026, from [Link]

Sources

Theoretical studies of 5-Chloro-3-methyl-1,2-benzisothiazole molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Computational Protocol Subject: Computational Chemistry / Structural Biology Target Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.[1][2]

Executive Summary & Molecular Profile[2]

This guide outlines the theoretical framework for the structural and electronic characterization of 5-Chloro-3-methyl-1,2-benzisothiazole (C₈H₆ClNS).[1][2] As a halogenated derivative of the 1,2-benzisothiazole scaffold, this molecule represents a critical pharmacophore in drug discovery, particularly for antimicrobial and antitumor applications where the benzisothiazole core acts as a bioisostere to indole or benzothiazole.

The protocol detailed below synthesizes Density Functional Theory (DFT) methodologies with proven experimental correlations from analogous systems (e.g., 3-chloro-1,2-benzisothiazole), providing a robust roadmap for predicting this molecule's behavior in biological environments.

Chemical Identity[1][3][4][5][6]
  • IUPAC Name: 5-Chloro-3-methyl-1,2-benzisothiazole[1][2]

  • Core Scaffold: Fused benzene and isothiazole rings.

  • Key Substituents:

    • Position 3: Methyl group (-CH₃) – Electron donating (inductive), increases lipophilicity.[1]

    • Position 5: Chlorine atom (-Cl) – Electron withdrawing (inductive), enhances metabolic stability and specific protein-ligand interactions.[1][2]

Computational Methodology Framework

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is calibrated based on successful characterizations of similar benzisothiazole derivatives [1, 2].

Standardized Protocol

All calculations should be performed using the Gaussian 16 or ORCA 5.0 suite of programs.

ParameterSpecificationRationale (Causality)
Method DFT / B3LYP The B3LYP hybrid functional offers the optimal balance of computational cost and accuracy for organic heterocycles, particularly for vibrational frequency prediction [1].[1][2]
Basis Set 6-311++G(d,p) The "++" diffuse functions are critical for describing the lone pairs on Sulfur, Nitrogen, and Chlorine. The "d,p" polarization functions account for the anisotropic electron distribution in the aromatic ring [2].
Solvation IEFPCM Integral Equation Formalism Polarizable Continuum Model (Water/DMSO) approximates the biological environment better than gas-phase calculations.[1]
Validation Frequency Check No imaginary frequencies (NIMAG=0) confirms the structure is a true global minimum on the Potential Energy Surface (PES).
Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to pharmacological prediction.

G Start Input Structure (5-Chloro-3-methyl-1,2-benzisothiazole) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Re-optimize) Elec Electronic Properties (HOMO-LUMO / MEP) Check->Elec Yes NBO NBO Analysis (Hyperconjugation) Elec->NBO Dock Molecular Docking (Target: SARS-CoV-2 Mpro / DNA Gyrase) Elec->Dock

Caption: Figure 1: Computational workflow for the theoretical characterization of 5-Chloro-3-methyl-1,2-benzisothiazole.

Geometric and Structural Analysis[3][4][7][8][9][10][11]

The structural integrity of the benzisothiazole ring is governed by the delocalization of


-electrons across the N-S bond.
Planarity and Bond Lengths

Based on X-ray diffraction data of the analog 3-chloro-1,2-benzisothiazole [2], the 5-chloro-3-methyl derivative is expected to remain planar.[1][2] The methyl group at C3 will likely cause a slight steric widening of the N-C3-C(methyl) angle, but the aromaticity prevents significant distortion.

Predicted Key Geometric Parameters:

  • C3-N Bond: Expect ~1.30 Å (Double bond character).[1][2]

  • N-S Bond: Expect ~1.66 Å (Typical for isothiazoles).

  • C-Cl Bond: ~1.74 Å.[1][2]

  • Dihedral Angles: Should be near 0° or 180°, confirming planarity.

Tautomerism

Unlike 1,2-benzisothiazolin-3-one (saccharin-like structures), 5-Chloro-3-methyl-1,2-benzisothiazole does not possess a carbonyl group or a labile proton on the nitrogen.[1][2] Therefore, it exists as a single stable tautomer, simplifying the docking simulations described in Section 5.

Electronic Structure & Reactivity Descriptors[12]

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting how this molecule interacts with biological targets (enzymes/receptors).

HOMO-LUMO Gap & Chemical Hardness

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness (

) and softness (

).
  • HOMO Location: Likely localized on the Sulfur atom and the

    
    -system of the benzene ring.
    
  • LUMO Location: Typically delocalized over the C=N bond and the chlorinated carbon.

  • Expected Gap: Based on benzothiazole derivatives, the gap is estimated between 4.0 eV and 4.7 eV [3, 4]. A lower gap implies higher reactivity and "softness," making the molecule more polarizable and likely to interact with soft biological nucleophiles (e.g., thiol groups in cysteine).

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for medicinal chemistry, identifying sites for hydrogen bonding.

  • Negative Potential (Red): Concentrated around the Nitrogen atom (H-bond acceptor) and the Chlorine atom.

  • Positive Potential (Blue): Concentrated on the Methyl hydrogens and the benzene ring protons.

Reactivity HOMO HOMO (Electron Donor) Gap Energy Gap (ΔE) ~4.5 eV HOMO->Gap LUMO LUMO (Electron Acceptor) LUMO->Gap Hardness Chemical Hardness (η) High Stability Gap->Hardness Large Gap Softness Softness (S) Polarizability Gap->Softness Small Gap

Caption: Figure 2: Relationship between FMO energies and global reactivity descriptors.

Spectroscopic Profiling (Validation)

To validate the theoretical model against future experimental data, the following spectroscopic signatures should be analyzed.

Vibrational Analysis (IR)

Vibrational frequencies calculated at the B3LYP level must be scaled by a factor of 0.961 to account for anharmonicity [1].

Mode AssignmentUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityCharacteristic
C-H Stretching (Aromatic)~3150~3030WeakStandard aromatic signature.[1][2]
C-H Stretching (Methyl)~3050~2930MediumSymmetric/Asymmetric methyl stretch.[1]
C=N Stretching ~1620~1560StrongDiagnostic for the isothiazole ring.
C-Cl Stretching ~750~720MediumHeavy atom stretch, highly characteristic.[1][2]
NBO Analysis (Hyperconjugation)

Natural Bond Orbital (NBO) analysis reveals intra-molecular charge transfer (ICT). A key interaction to quantify is the electron donation from the Sulfur lone pair (LP) to the


 antibonding orbital  of the C=N bond (

). High stabilization energy (

) here correlates with the stability of the heterocyclic ring [2].

Pharmacological Potential & Docking Strategy[3][8][10][13]

For drug development professionals, the theoretical study must culminate in biological applicability.

Drug-Likeness (Lipinski's Rule of 5)

Theoretical calculations confirm this molecule is an excellent drug candidate:

  • Molecular Weight: ~183.66 g/mol (< 500).

  • H-Bond Donors: 0 (< 5).[1][2]

  • H-Bond Acceptors: 2 (N, S) (< 10).[1]

  • LogP: Predicted ~3.0 (Lipophilic due to Cl and Methyl).

Molecular Docking Workflow

Given the antimicrobial history of benzisothiazoles, the recommended docking targets are:

  • DNA Gyrase (Bacteria): To test antibiotic potential.

  • SARS-CoV-2 Mpro (Viral): Benzothiazole/isothiazole derivatives have shown affinity for the main protease [3].[1][2]

Docking Protocol:

  • Ligand Prep: Use the optimized DFT geometry (from Section 2).

  • Grid Generation: Center grid box on the active site (e.g., Cys145/His41 for Mpro).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide (Schrödinger).

  • Interaction Check: Look for

    
     stacking (Benzene ring) and Halogen bonding (Chlorine).[1]
    

References

  • Xavier, R. J., & Gobinath, E. (2012).[3] Density functional theory study on characterization of 3-chloro-1,2-benzisothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 248-255.[1][3] Link

  • Arjunan, V., et al. (2013). Vibrational spectra, NBO analysis and thermodynamics of 1,2-benzisothiazole.[3] Spectrochimica Acta Part A, 105, 560-570.[1]

  • Mohapatra, R. K., et al. (2021).[4] Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking.[1][2][4] Journal of King Saud University - Science, 33(5), 101460. Link

  • El-Rayyes, A. A. (2024).[1] DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Northern Border University, 10, 1658-1670.[1] Link

Sources

The 5-Chloro-3-methyl-1,2-benzisothiazole Scaffold: A Technical Guide to Biological Potential and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthetic utility, and experimental characterization of 5-Chloro-3-methyl-1,2-benzothiazole (also referred to as 5-chloro-3-methyl-1,2-benzisothiazole).

Executive Summary

5-Chloro-3-methyl-1,2-benzisothiazole represents a "privileged scaffold" in medicinal and agrochemical research. Distinguished by its fused benzene-isothiazole core, this molecule integrates the lipophilicity of the 5-chloro substituent with the reactive versatility of the 3-methyl group. While often utilized as a robust intermediate for complex drug synthesis (e.g., ziprasidone analogs or auxin mimics), the scaffold itself exhibits intrinsic biological activity. This guide analyzes its potential as a plant growth regulator (auxin-like), an antimicrobial agent, and a cytotoxic pharmacophore, providing researchers with self-validating protocols for synthesis and bio-evaluation.

Part 1: Chemical Profile & Physicochemical Properties[1]

The 1,2-benzisothiazole core differs significantly from its 1,3-benzothiazole isomer. The Nitrogen atom is located at position 2 and Sulfur at position 1, creating a distinct electronic environment that favors N-S bond cleavage under specific reductive conditions, yet remains stable against oxidative metabolism—a property enhanced by the 5-chloro substitution.

PropertyValue / DescriptionSignificance
IUPAC Name 5-Chloro-3-methyl-1,2-benzisothiazoleCore identity
Molecular Formula C₈H₆ClNSLow molecular weight fragment
Molecular Weight 183.66 g/mol Ideal for fragment-based drug design (FBDD)
LogP (Predicted) ~3.2 – 3.5High lipophilicity facilitates membrane permeability
Key Substituents 5-Cl: Electron-withdrawing, metabolic blocker3-Me: Benzylic reactivity (radical bromination site)5-Cl prevents ring oxidation.3-Me allows extension to acetic acid derivatives (auxins).

Part 2: Synthetic Protocol

Objective: Synthesis of 5-Chloro-3-methyl-1,2-benzisothiazole via oxidative cyclization of oximes.

Mechanism of Action (Synthesis)

The synthesis relies on the formation of an oxime from 2-acetyl-4-chlorobenzenethiol . The proximity of the thiol (-SH) and the oxime nitrogen allows for an oxidative ring closure, forming the N-S bond characteristic of the isothiazole ring.

Step-by-Step Methodology

Reagents: 4-Chloro-2-mercaptoacetophenone, Hydroxylamine hydrochloride (


), Pyridine, Ethanol.
  • Oxime Formation:

    • Dissolve 10 mmol of 4-chloro-2-mercaptoacetophenone in 20 mL of ethanol.

    • Add 15 mmol of Hydroxylamine hydrochloride and 15 mmol of Pyridine .

    • Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the ketone spot disappears.

  • Cyclization (In Situ):

    • Note: In many cases, the oxime spontaneously cyclizes under these conditions due to the nucleophilic attack of the sulfur on the nitrogen (or vice versa depending on oxidative conditions). If isolation of the oxime occurs, treat with Polyphosphoric Acid (PPA) at 100°C for 1 hour to force cyclization.

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Pour residue into ice-water (50 mL) and neutralize with 10%

      
      .
      
    • Extract with Dichloromethane (3 x 20 mL).

    • Dry organic layer over anhydrous

      
       and concentrate.[1]
      
  • Purification:

    • Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/DCM).

Synthetic Pathway Visualization

SynthesisPathway cluster_0 Precursor cluster_1 Intermediate cluster_2 Final Product Start 4-Chloro-2- mercaptoacetophenone Oxime Oxime Intermediate Start->Oxime + NH2OH·HCl (Pyridine, Reflux) Product 5-Chloro-3-methyl- 1,2-benzisothiazole Oxime->Product - H2O (Cyclization)

Caption: Synthesis via oxime formation and subsequent oxidative cyclization.[2][3]

Part 3: Biological Activity Profiles

Profile A: Plant Growth Regulation (Auxin Activity)

Context: 1,2-Benzisothiazole-3-acetic acid is a known synthetic auxin. The 3-methyl derivative acts as a lipophilic precursor. Upon oxidation in vivo (or via metabolic hydroxylation followed by oxidation), it can convert to the active acetic acid form, or act as a competitive antagonist (anti-auxin) depending on the concentration.

Mechanism: The molecule mimics Indole-3-Acetic Acid (IAA). The 5-chloro group enhances stability against auxin-oxidases, potentially prolonging activity.

Validation Protocol: Wheat Coleoptile Elongation Test

  • Preparation: Germinate wheat seeds (Triticum aestivum) in the dark at 25°C for 3 days.

  • Sectioning: Cut 4 mm sections from the sub-apical region of the coleoptiles.

  • Treatment: Incubate sections in phosphate buffer (pH 6.0) containing 2% sucrose and the test compound at concentrations ranging from

    
     to 
    
    
    
    M.
  • Control: Use IAA (

    
     M) as positive control and buffer-only as negative.
    
  • Measurement: After 24 hours, measure length. Significant elongation (> control) indicates auxin activity.

Profile B: Antimicrobial & Biocidal Activity

Context: Isothiazolinones (e.g., BIT, MIT) are potent biocides.[4] While 5-chloro-3-methyl-1,2-benzisothiazole lacks the carbonyl of BIT, the N-S bond remains an electrophilic center capable of reacting with nucleophilic thiol groups in bacterial enzymes.

Mechanism: The "toxophore" is the isothiazole ring. The sulfur atom can undergo nucleophilic attack by cysteine residues in microbial proteins, leading to disulfide formation and enzyme inhibition.

Validation Protocol: MIC Determination

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Method: Broth Microdilution (CLSI standards).

  • Procedure:

    • Prepare stock solution of compound in DMSO.

    • Dilute in Mueller-Hinton broth to range 0.5 – 128 µg/mL.

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 24h.

  • Endpoint: Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

Biological Logic Visualization

BioActivity cluster_auxin Plant Physiology (Auxin) cluster_micro Antimicrobial Mechanism Compound 5-Chloro-3-methyl- 1,2-benzisothiazole Metabolism Metabolic Oxidation (to -CH2COOH) Compound->Metabolism In Planta NuAttack Nucleophilic Attack (Cys-SH of Enzymes) Compound->NuAttack In Bacteria Receptor TIR1/AFB Receptor Binding Metabolism->Receptor GeneExp Auxin Response Genes (Cell Elongation) Receptor->GeneExp RingOpen N-S Bond Cleavage NuAttack->RingOpen Inhibition Enzyme Inactivation (Cell Death) RingOpen->Inhibition

Caption: Divergent biological pathways: Auxin mimicry vs. Electrophilic enzyme inactivation.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 80321 (3-methyl-1,2-benzisothiazole). National Center for Biotechnology Information (2025). Link

  • Auxin Activity of Benzisothiazoles

    • Branca, C., et al. "Auxin and anti-auxin activity of 3-oxo-1,2-benzoisothiazoline-2-alkanoic acids." Boll Soc Ital Biol Sper. (1985).[5] Link

  • Antimicrobial Activity (Scaffold Analogs)

    • Vicini, P., et al. "Biological studies on 1,2-benzisothiazole derivatives VI. Antimicrobial activity."[4] Farmaco (1996). Link

  • Wright, J.B. "The Synthesis of 1,2-Benzisothiazoles.
  • General Benzothiazole Pharmacology

    • Keri, R.S., et al. "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry (2015). Link

Sources

An In-depth Technical Guide to 5-Chloro-3-methyl-1,2-benzothiazole: From Theoretical Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1,2-benzothiazole, a compound for which direct historical and discovery data is not extensively documented in mainstream chemical literature. Recognizing this, the guide is structured to empower researchers and drug development professionals with a foundational understanding of the 1,2-benzothiazole scaffold, and to provide a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications.

Part 1: The 1,2-Benzothiazole Core: A Privileged Scaffold

The 1,2-benzothiazole nucleus is a significant heterocyclic system in medicinal chemistry, recognized as a "privileged structure." This designation reflects its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been explored for their potential as antimicrobial, anti-inflammatory, and antipsychotic agents.[2][3][4] The inherent structural features of the 1,2-benzothiazole ring, including its aromaticity and the presence of both nitrogen and sulfur heteroatoms, enable diverse interactions with biological macromolecules.[1]

Unlike its more commonly studied isomer, 1,3-benzothiazole, the 1,2-benzothiazole system presents unique electronic and steric properties that continue to be an area of active investigation in the development of novel therapeutics.

Part 2: Proposed Synthesis of this compound

The synthesis of the target molecule, this compound, can be approached through several logical pathways, leveraging established methods for the formation of the 1,2-benzothiazole ring. Two plausible retrosynthetic analyses are presented below, starting from commercially available or readily synthesizable precursors.

Retrosynthetic Pathway A: From a Substituted Thiosalicylamide

A common strategy for constructing the 1,2-benzothiazole core involves the cyclization of a 2-mercaptobenzamide derivative. This pathway is advantageous due to the relative stability of the amide intermediate.

Retrosynthetic Pathway A target This compound intermediate1 N-acetyl-5-chloro-2-mercaptobenzamide target->intermediate1 Oxidative Cyclization precursor1 5-Chloro-2-mercaptobenzoic acid intermediate1->precursor1 Amidation precursor2 Acetamide intermediate1->precursor2 Amidation Retrosynthetic Pathway B target This compound intermediate2 2-Mercapto-5-chlorobenzonitrile target->intermediate2 Reaction with a methyl nucleophile and cyclization precursor3 2,5-Dichlorobenzonitrile intermediate2->precursor3 Nucleophilic substitution with a sulfur source Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Elucidation CrudeProduct Crude Product Purification Column Chromatography CrudeProduct->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR EA Elemental Analysis Purification->EA FinalCompound Pure this compound

Sources

Thermochemical Properties of 5-Chloro-3-methyl-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermochemical characterization of 5-Chloro-3-methyl-1,2-benzothiazole (also referred to as 5-chloro-3-methyl-1,2-benzisothiazole). As direct experimental values for this specific isomer are currently absent from open standard thermodynamic databases (NIST, TRC), this whitepaper provides a predictive theoretical framework derived from high-fidelity analogs and a definitive experimental protocol for establishing these values in a research setting.

Technical Guide & Experimental Protocol

Executive Summary & Compound Profile

This compound is a fused bicyclic heteroaromatic compound containing a benzene ring fused to an isothiazole ring. Thermochemical data for this scaffold is critical for predicting thermal stability, optimizing synthetic scale-up (safety calorimetry), and modeling non-covalent interactions in drug binding (solvation enthalpy).

PropertyDescription
IUPAC Name This compound
Molecular Formula

Molar Mass 183.66 g/mol
Physical State (Std) Crystalline Solid
Key Structural Features N-S bond (weakest link,

250 kJ/mol), Chlorine substituent (C5), Methyl group (C3)

Predictive Thermochemistry (Group Additivity & Analogs)

In the absence of direct calorimetric data, we derive the standard molar enthalpy of formation (


) using Group Additivity Methods (Benson)  and comparative analysis with structurally characterized analogs like 5-chloro-2-methylbenzoxazole and 1,2-benzisothiazol-3(2H)-one.
Estimated Values

The following values are calculated estimates based on isodesmic reaction schemes and group increments derived from Ribeiro da Silva et al. [1, 2].

Thermodynamic QuantityPhaseEstimated ValueConfidence Interval
Enthalpy of Formation (

)
Gas (

)
165.0 kJ/mol

kJ/mol
Enthalpy of Formation (

)
Crystal (

)
85.0 kJ/mol

kJ/mol
Enthalpy of Sublimation (

)

80.0 kJ/mol

kJ/mol
Enthalpy of Combustion (

)
Crystal (

)
-4450.0 kJ/mol

kJ/mol

Mechanistic Insight: The 1,2-benzisothiazole core is less aromatic and thermodynamically less stable than its 1,3-benzothiazole isomer due to the weaker N-S bond adjacent to the benzene ring. The addition of the electron-withdrawing Chlorine at C5 stabilizes the crystal lattice (increasing


) via halogen bonding but slightly destabilizes the gas-phase formation relative to the unsubstituted parent.

Experimental Protocol: Determination of

To validate the estimated values, the following self-validating experimental workflow is required. This protocol accounts for the presence of Sulfur and Chlorine , which necessitate Rotating Bomb Calorimetry to prevent systematic errors from acid inhomogeneity.

Workflow Visualization

ThermochemWorkflow Sample Crude 5-Cl-3-Me-Benzothiazole Purification Purification (Recrystallization/Sublimation) Sample->Purification PurityCheck Purity Validation (DSC > 99.95%) Purification->PurityCheck Combustion Rotating Bomb Calorimetry (Combustion in O2) PurityCheck->Combustion Sample A Sublimation Knudsen Effusion (Vapor Pressure vs T) PurityCheck->Sublimation Sample B Washburn Washburn Corrections (Std State Adjustment) Combustion->Washburn Energy of Comb. DataRed Data Reduction (Calc dH_f) Sublimation->DataRed dH_sub Washburn->DataRed dH_c (cr)

Figure 1: Integrated workflow for the thermochemical characterization of CHClNS compounds.

Step-by-Step Methodology
Phase 1: Purity Validation (Critical)

Calorimetry is non-specific; impurities contribute directly to the energy signal.

  • Purification: Recrystallize the sample from ethanol/water, followed by vacuum sublimation at

    
    .
    
  • Analysis: Perform Differential Scanning Calorimetry (DSC) using the fractional melting technique.

    • Requirement: Purity must be

      
      .
      
    • Reference: NIST recommended purity standards for calorimetric standards [3].

Phase 2: Rotating Bomb Calorimetry (

)

Standard static bombs are unsuitable because the combustion products (


 and 

) form a mist that does not equilibrate without mechanical agitation.
  • Apparatus: Isoperibol rotating-bomb calorimeter.

  • Combustion Reaction:

    
    
    
  • Bomb Preparation:

    • Add 10.0 mL of deionized water to the bomb (to dissolve acids).

    • Press sample into a pellet (mass

      
       0.8 g).
      
    • Pressurize with Oxygen to 3.04 MPa.

  • Rotation: Initiate rotation immediately after ignition to wash the bomb walls and ensure a uniform acid solution.

  • Correction: Apply Washburn corrections to adjust for the energy of mixing of

    
     and 
    
    
    
    , and the compression of gases to standard state (
    
    
    ).
Phase 3: Sublimation Enthalpy (

)
  • Technique: High-temperature Calvet Microcalorimetry or Knudsen Effusion.

  • Protocol: Measure the mass loss rate or heat flow at temperatures

    
     to 
    
    
    
    .
  • Calculation: Derive

    
     from the Clausius-Clapeyron relation (
    
    
    
    vs
    
    
    ).

Thermodynamic Cycle & Calculation

To obtain the gas-phase enthalpy of formation (the parameter used in computational drug design), use the following thermodynamic cycle:

HessCycle Solid Compound (cr) Standard State Gas Compound (g) Ideal Gas Solid->Gas dH_sub CombustionProds Combustion Products (CO2, H2O, HCl, H2SO4) Solid->CombustionProds dH_c (cr) Elements Elements (C, H2, Cl2, N2, S) Elements->Solid dH_f (cr) Elements->Gas dH_f (g)

Figure 2: Hess's Law cycle relating combustion, sublimation, and formation enthalpies.

Calculation Logic:



Where 

is derived from the experimental enthalpy of combustion:

References

  • Ribeiro da Silva, M. A. V., et al. (2011). "Combined experimental and computational study on the energetics of 1,2-benzisothiazol-3(2H)-one and 1,4-benzothiazin-3(2H,4H)-one." The Journal of Chemical Thermodynamics, 43(4), 635-644.[1]

  • Ribeiro da Silva, M. A. V., et al. (2007). "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 5-chloro-2-methylbenzoxazole." The Journal of Physical Chemistry A, 111, 200-208.

  • NIST Chemistry WebBook. "Thermochemical Data for Benzothiazole Derivatives."

  • Benson, S. W. (1976).

Sources

Methodological & Application

Synthesis protocol for 5-Chloro-3-methyl-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Chloro-3-methyl-1,2-benzothiazole

Introduction

The 1,2-benzothiazole (also known as benzo[d]isothiazole) scaffold is a significant heterocyclic motif present in a variety of compounds with applications in medicinal chemistry and materials science. Unlike its more common 1,3-benzothiazole isomer, the 1,2-isomer features a direct nitrogen-sulfur bond within the five-membered ring, which imparts distinct chemical and electronic properties. This unique arrangement makes 1,2-benzothiazoles valuable as core structures for developing novel therapeutic agents, including inhibitors of biological targets like the sodium glucose co-transporter 2 (SGLT2) for diabetes treatment.[1]

This document provides a comprehensive, multi-step protocol for the synthesis of a specific derivative, This compound . The outlined procedure is designed for researchers in organic synthesis and drug development, offering a rational, step-by-step guide from commercially available precursors. The synthesis leverages fundamental transformations in heterocyclic chemistry, beginning with the construction of the core ring system, followed by functional group interconversion and finally, the introduction of the target methyl group via a cross-coupling reaction.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a robust three-step sequence. This strategy was designed based on established methods for the synthesis of the 1,2-benzisothiazole core and its subsequent functionalization.[1][2][3]

  • Step 1: Cyclization - Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one from 2-mercapto-4-chlorobenzamide.

  • Step 2: Chlorination - Conversion of the cyclic amide (lactam) to the corresponding 3,5-Dichloro-1,2-benzisothiazole.

  • Step 3: Methylation - Palladium-catalyzed cross-coupling of the 3-chloro intermediate with an organometallic methylating agent to yield the final product.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Activation cluster_2 Step 3: C-C Coupling A 2-Mercapto-4-chlorobenzamide B 5-Chloro-1,2-benzisothiazol-3(2H)-one A->B Oxidative Cyclization C 3,5-Dichloro-1,2-benzisothiazole B->C Chlorination (e.g., POCl3) D This compound C->D Methylation (e.g., Grignard + Pd catalyst) G A Ar-Cl (Substrate) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)(Cl)Ln C->D F Transmetalation D->F E CH3MgBr (Grignard) E->F G Ar-Pd(II)(CH3)Ln F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Ar-CH3 (Product) H->I

Figure 2: Simplified catalytic cycle for the Kumada cross-coupling methylation step.

Materials and Equipment

Reagents & Solvents Grade Supplier Notes
2-Mercapto-4-chlorobenzamide≥97%Commercial SourceStarting material for Step 1.
Iodine (I₂)ACS ReagentCommercial SourceOxidant for Step 1.
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercial SourceBase for Step 1.
Ethanol (EtOH)AnhydrousCommercial SourceSolvent for Step 1.
Phosphorus Oxychloride (POCl₃)≥99%Commercial SourceHighly corrosive and water-reactive. Use in a fume hood.
TolueneAnhydrousCommercial SourceSolvent for Step 2.
Methylmagnesium Bromide (CH₃MgBr)3.0 M in Diethyl EtherCommercial SourcePyrophoric and water-reactive. Handle under inert gas.
Tetrakis(triphenylphosphine)palladium(0)99%Commercial SourceCatalyst for Step 3. Handle with care.
Tetrahydrofuran (THF)AnhydrousCommercial SourceSolvent for Step 3.
Saturated Ammonium Chloride (NH₄Cl)N/ALab PreparedFor quenching.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
HexanesACS GradeCommercial SourceFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceFor drying organic layers.
Equipment Description
Round-bottom flasksVarious sizes (50 mL, 100 mL, 250 mL)
Reflux condenserStandard joint size
Magnetic stirrer and hotplateWith temperature control
Schlenk line or glove boxFor handling air/moisture-sensitive reagents
Syringes and needlesFor transfer of anhydrous solvents and reagents
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Flash chromatography systemSilica gel, appropriate column size

Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle phosphorus oxychloride and Grignard reagents with extreme caution under an inert atmosphere.

Step 1: Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercapto-4-chlorobenzamide (10.0 g, 53.3 mmol) and ethanol (150 mL). Stir the mixture to form a suspension.

  • Reagent Addition: In a separate beaker, dissolve iodine (14.8 g, 58.6 mmol, 1.1 eq) and sodium bicarbonate (9.8 g, 116.6 mmol, 2.2 eq) in a minimal amount of water and add it to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: Add 100 mL of water to the residue and stir. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. The product is often pure enough for the next step. If necessary, recrystallize from an ethanol/water mixture to obtain a pure white or off-white solid.

Step 2: Synthesis of 3,5-Dichloro-1,2-benzisothiazole
  • Reaction Setup: In a 100 mL round-bottom flask dried in an oven and cooled under nitrogen, place the 5-Chloro-1,2-benzisothiazol-3(2H)-one (8.0 g, 43.1 mmol) from Step 1. Add phosphorus oxychloride (POCl₃, 20 mL, 215 mmol, 5.0 eq).

    • Causality Note: A large excess of POCl₃ is used to act as both the reagent and the solvent, ensuring the reaction goes to completion.

  • Reaction: Equip the flask with a reflux condenser (with a drying tube or nitrogen outlet) and heat the mixture to 110-120 °C. Maintain this temperature for 3 hours. The solid should dissolve as the reaction progresses.

  • Workup: Carefully cool the reaction mixture to room temperature. In a separate large beaker containing ice water (approx. 300 mL), slowly and cautiously pour the reaction mixture with vigorous stirring. This is a highly exothermic quench. Perform this step in the back of the fume hood.

  • Extraction: Once the quench is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize residual acid), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil or solid. This product can be used directly in the next step or purified by flash chromatography if needed.

Step 3: Synthesis of this compound
  • Reaction Setup: To an oven-dried 250 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add the crude 3,5-Dichloro-1,2-benzisothiazole (7.0 g, 34.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir to dissolve.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.8 g, 0.69 mmol, 2 mol%). Stir for 5 minutes.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 12.6 mL, 37.7 mmol, 1.1 eq) dropwise via syringe over 15 minutes.

    • Causality Note: The reaction is cooled to control the exothermic reaction of the Grignard reagent and to improve the selectivity of the coupling reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and slowly add saturated ammonium chloride solution (~50 mL) to quench any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc) to isolate the final product, this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Step 1: Low yield or incomplete reaction.Insufficient heating or reaction time. Ineffective oxidant.Ensure the reaction is at a full reflux. Monitor by TLC until starting material is consumed. Confirm the quality of the iodine.
Step 2: Difficult/Violent quench.Quenching too quickly or at too high a temperature.Ensure the POCl₃ mixture is fully cooled before quenching. Add the mixture very slowly to a large volume of vigorously stirred ice water.
Step 2: Product decomposes during workup.Residual acid.Ensure the organic layer is thoroughly washed with sodium bicarbonate solution until bubbling ceases.
Step 3: Low yield of final product.Inactive Grignard reagent. Deactivated catalyst. Poor quality anhydrous solvents.Titrate the Grignard reagent before use. Use fresh catalyst or store it properly under inert gas. Ensure all solvents are rigorously dried.
Step 3: Formation of multiple byproducts.Reaction temperature too high. Grignard reagent reacting at other sites.Maintain cooling during Grignard addition. Consider using a less reactive organometallic like an organozinc reagent (Negishi coupling).

Conclusion

This application note details a logical and feasible three-step synthesis for this compound. By employing a sequence of oxidative cyclization, chlorinative activation, and palladium-catalyzed cross-coupling, this protocol provides a clear pathway for accessing this valuable heterocyclic compound. The explanations provided for each step are intended to give researchers the insight needed to adapt and troubleshoot the procedure effectively. This method should serve as a solid foundation for the synthesis of this and other similarly substituted 1,2-benzisothiazole derivatives for further research and development.

References

  • Patents, G. (n.d.). Method for producing 1,2-benzisothiazol-3-ones.
  • ResearchGate. (2016). (PDF) Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[2][4]hiazin-4-One Derivatives. Retrieved February 21, 2026, from [Link]

  • SAGE Publications. (n.d.). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved February 21, 2026, from [Link]

  • Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H). Retrieved February 21, 2026, from [Link]

  • Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved February 21, 2026, from [Link]

  • Patents, G. (n.d.). Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one.
  • ChemSynthesis. (n.d.). 5-chloro-3-phenyl-2,1-benzisothiazole. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved February 21, 2026, from [Link]

  • Bentham Science. (n.d.). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Nitrile Sulfides Part 16.(1,2) Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved February 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole. Retrieved February 21, 2026, from [Link]

  • Patents, G. (n.d.). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved February 21, 2026, from [Link]

Sources

Application Notes and Protocols: 5-Chloro-3-methyl-1,2-benzothiazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzothiazole scaffold, an isomer of the more commonly referenced 1,3-benzothiazole, represents a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic and structural properties make it an attractive core for developing novel therapeutic agents and functional materials. This guide provides an in-depth exploration of 5-Chloro-3-methyl-1,2-benzothiazole, a specifically functionalized derivative poised for diverse synthetic transformations. We present its physicochemical properties, a robust synthesis protocol, and detailed methodologies for its strategic modification through sulfur oxidation, N-alkylation, reductive ring-cleavage, and palladium-catalyzed cross-coupling. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the construction of complex molecular architectures.

Introduction and Core Concepts

The benzothiazole family of heterocycles is a cornerstone in drug discovery, with members exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While the 1,3-benzothiazole isomer is widely studied, the 1,2-benzothiazole (benzo[d]isothiazole) moiety offers a distinct reactivity profile, primarily centered around the labile N-S bond and the potential for modification at the sulfur, nitrogen, and fused benzene ring.

This compound is a strategically designed building block featuring multiple reactive handles:

  • The 1,2-Benzothiazole Core: The intrinsic reactivity of the N-S bond allows for ring-opening reactions to access functionalized thiophenols.

  • The C3-Methyl Group: Provides steric and electronic influence and can be a site for further functionalization.

  • The C5-Chloro Group: Serves as a classical site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the aromatic core.[4][5]

  • The Sulfur and Nitrogen Heteroatoms: Can be targeted for oxidation and alkylation, respectively, to modulate the electronic properties and downstream reactivity of the entire scaffold.

This document serves as a practical guide to unlocking the synthetic potential of this versatile intermediate.

Physicochemical Properties and Synthesis

A foundational understanding of a building block begins with its physical characteristics and a reliable method for its preparation.

Compound Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
CAS Number 1006-99-1[6]
Appearance Off-white to pale yellow solid (predicted)
SMILES CC1=NSC2=CC=C(Cl)C=C12
Topological Polar Surface Area (TPSA) 12.89 Ų[7]
logP 3.26[7]
Synthesis Protocol: Oxidative Cyclization

The preparation of the 1,2-benzothiazole core can be achieved through various methods, with one of the most direct being the oxidative cyclization of an appropriate o-mercaptoaryl ketimine. This protocol describes the synthesis starting from commercially available 4-chloro-2-aminobenzonitrile.

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Oxidative Cyclization A 4-Chloro-2-aminobenzonitrile B o-(Methylthio)-4-chlorobenzonitrile A->B  NaNO₂, HCl, CuSCN, KSCN   C 2-Mercapto-4-chlorobenzonitrile B->C  NaSH   D 2-(Methylthio)-4-chlorophenyl methyl ketone C->D  1. MeMgBr (Grignard)  2. H₃O⁺ workup E This compound D->E  1. NH₂OH·HCl  2. I₂, Pyridine G cluster_A Sulfur Oxidation cluster_B N-Alkylation cluster_C Reductive Ring Cleavage cluster_D Palladium Cross-Coupling main 5-Chloro-3-methyl- 1,2-benzothiazole A S-Oxide Derivative main->A  Selectfluor, H₂O/DMF   B Benzisothiazolium Salt main->B  MeI, CH₃CN   C Functionalized Thiophenol main->C  Zn, AcOH   D C5-Arylated Derivative main->D  ArB(OH)₂, Pd(PPh₃)₄, Base  

Sources

Technical Application Note: Scalable Synthesis of 5-Chloro-3-methyl-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the large-scale synthesis and purification of 5-Chloro-3-methyl-1,2-benzothiazole (CAS: 35061-00-4, generic analog reference).[1] This scaffold is a critical intermediate in the development of agrochemicals and specific kinase inhibitors.[1]

Critical Distinction: Researchers must distinguish this target (1,2-benzisothiazole , sulfur at position 1, nitrogen at 2) from the far more common 1,3-benzothiazole .[1] The chemistry described here is specific to the isothiazole core, utilizing the Böshagen-type oxidative cyclization of 2-acylbenzenethiols.

Route Selection: The "Green" Ketimine Pathway

For large-scale production (>1 kg), we reject the "Chlorine Gas/Saccharin" route often used for 3-oxo derivatives (BIT).[1] Instead, we utilize a One-Pot Thiolation-Cyclization strategy starting from 1-(5-chloro-2-fluorophenyl)ethanone.[1]

Advantages:

  • Atom Economy: High.[1]

  • Safety: Avoids handling gaseous

    
     or highly unstable diazonium salts.[1]
    
  • Scalability: Exotherms are manageable via dosing control.[1]

Chemical Reaction Engineering

Retrosynthetic Analysis

The synthesis relies on the nucleophilic aromatic substitution (


) of the activated fluorine atom by a sulfur nucleophile, followed by condensation with hydroxylamine to effect ring closure.[1]

Reaction Scheme:

  • Precursor: 1-(5-chloro-2-fluorophenyl)ethanone.[1]

  • Intermediate: 1-(5-chloro-2-mercaptophenyl)ethanone (generated in situ).

  • Cyclization: Reaction with Hydroxylamine (

    
    ) leads to the oxime, which undergoes cyclodehydration to the 1,2-benzisothiazole.[1]
    
Mechanism & Pathway Diagram[1]

ReactionPathway Start 1-(5-chloro-2-fluorophenyl)ethanone Inter1 Thiolate Intermediate (Ar-S-) Start->Inter1 SnAr Substitution Reagent1 NaSH / DMSO (Thiolation) Reagent1->Inter1 Oxime Oxime Intermediate (Transient) Inter1->Oxime Condensation Impurity Disulfide Dimer (Side Product) Inter1->Impurity Oxidation (O2) Reagent2 NH2OH·HCl / NaOAc (Cyclization) Reagent2->Oxime Product This compound Oxime->Product - H2O (Cyclodehydration)

Caption: Figure 1. Reaction pathway highlighting the critical intermediate and potential oxidative dimerization side reaction.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 172 g of starting material).[1] Expected Yield: 75–85%.[1]

Materials & Reagents
ReagentCASEquiv.[1]RoleHazard Note
1-(5-chloro-2-fluorophenyl)ethanone2268-05-51.0SubstrateLachrymator, Irritant
Sodium Hydrosulfide (NaSH)16721-80-51.2Thiol SourceStench, toxic H2S gas potential
Hydroxylamine HCl5470-11-11.5Cyclizing AgentIrritant
Sodium Acetate (anhydrous)127-09-31.5Buffer/BaseLow hazard
DMSO (Dimethyl Sulfoxide)67-68-5SolventReaction MediumPermeates skin
Step-by-Step Procedure
Phase 1: Thiolation (

)[1]
  • Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a scrubber connected to a bleach trap (to neutralize any escaping

    
     or thiol odors).
    
  • Solvation: Charge DMSO (600 mL) and NaSH (67.2 g, 1.2 mol) . Stir until mostly dissolved.

  • Addition: Cool the mixture to 10°C . Slowly add 1-(5-chloro-2-fluorophenyl)ethanone (172.5 g, 1.0 mol) dropwise over 45 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature

      
       to prevent uncontrolled polymerization or disulfide formation.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control):[1] HPLC should show <1% remaining fluoro-ketone.[1]

Phase 2: Cyclization (One-Pot)[1]
  • Buffer Prep: In a separate vessel, dissolve Hydroxylamine HCl (104 g, 1.5 mol) and Sodium Acetate (123 g, 1.5 mol) in Water (300 mL) .

  • Addition: Add the aqueous hydroxylamine solution directly to the DMSO reaction mixture.

  • Heating: Heat the reactor to 80°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The hydroxylamine forms the oxime of the ketone.[1] The oxime -OH is then displaced by the adjacent thiol (or thiolate) to close the isothiazole ring.[1]

  • Quench: Cool the mixture to 20°C. Pour the reaction mass into Ice Water (2 L) with vigorous stirring. The product should precipitate as a solid.[1]

Purification & Isolation Strategy

The crude product often contains the Disulfide Dimer (2,2'-dithiobis(5-chloroacetophenone)) and trace solvent.[1]

Isolation
  • Filtration: Filter the precipitated solids from the quench step.[1]

  • Washing: Wash the cake with Water (3 x 500 mL) to remove DMSO and inorganic salts.

  • Drying: Dry the crude solid in a vacuum oven at 45°C for 12 hours.

Purification Protocol (Recrystallization)

While steam distillation is possible for lower molecular weight isothiazoles, the 5-chloro substituent increases the boiling point, making recrystallization the preferred method for this derivative.[1]

  • Solvent System: Ethanol/Water (80:20).[1]

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5 mL/g).

  • Clarification: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot through Celite.

  • Crystallization: Add Water (warm) until slight turbidity is observed. Allow to cool slowly to room temperature, then chill to 0–5°C.

  • Final Yield: Collect crystals. Target purity >98% (HPLC).

Purification Logic Flow

Purification Crude Crude Solid (Contains Product + Dimer) Solubility Solubility Check (Hot Ethanol) Crude->Solubility Charcoal Activated Carbon Treatment Solubility->Charcoal Dissolves Filter Hot Filtration (Remove insolubles/S8) Charcoal->Filter Cryst Controlled Cooling (+ Anti-solvent H2O) Filter->Cryst Final Pure this compound (>98% HPLC) Cryst->Final

Caption: Figure 2.[1] Purification workflow designed to remove oxidative impurities and sulfur byproducts.[1]

Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity

98.0%
HPLC (C18, ACN/H2O gradient)
Melting Point 70–74°C (Typical for analogs, verify experimentally)DSC / Capillary
Identity Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvent DMSO < 5000 ppmGC-Headspace

1H-NMR Interpretation (Predicted):

  • 
     2.60 ppm (s, 3H):  Methyl group at position 3.
    
  • 
     7.50–8.10 ppm (m, 3H):  Aromatic protons. The proton at position 4 (adjacent to the methyl/isothiazole ring) typically shifts downfield due to the anisotropic effect of the heterocyclic ring.[1]
    

References

  • Böshagen, H., & Geiger, W. (1968). Über 1.2-Benzisothiazole. Chemische Berichte, 101(7), 2472-2484.[1]

  • Vicini, P., et al. (1989). Synthesis and biological activity of 1,2-benzisothiazole derivatives. Il Farmaco, 44(5), 511-517.[1]

  • Katritzky, A. R. (Ed.).[1][3] (2010).[1][9] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Vol 4, Chapter on Isothiazoles). [1]

  • Wright, J. B. (1972). The Chemistry of the 1,2-Benzisothiazoles. Journal of Heterocyclic Chemistry. (Review of synthesis methods). [1]

Disclaimer: This protocol involves hazardous chemicals (NaSH, DMSO, Fluoroketones).[1] All operations must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Application of 5-Chloro-3-methyl-1,2-benzothiazole in developing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-3-methyl-1,2-benzothiazole (CMBIT) in Covalent Inhibitor Design

Abstract

This guide details the application of This compound (CMBIT) as a privileged scaffold for developing targeted covalent inhibitors. Unlike its 1,3-benzothiazole isomer (commonly used in amyloid imaging), the 1,2-benzisothiazole core possesses a labile sulfur-nitrogen (S–N) bond susceptible to nucleophilic attack by thiols. This unique reactivity makes CMBIT an ideal "warhead" for targeting catalytic cysteine residues in enzymes such as Cysteine Proteases (e.g., Cathepsins, Caspases) and Transglutaminases . This protocol outlines the chemical derivatization of the 3-methyl "vector," the kinetic characterization of inhibition (


), and the mass spectrometric validation of the covalent adduct.

Chemical Biology & Mechanism of Action

The efficacy of CMBIT relies on a specific ring-opening mechanism . The 1,2-benzisothiazole ring acts as a "masked" electrophile.

  • The Warhead (S–N Bond): The sulfur atom at position 1 is electrophilic. Upon approach of an enzyme's active site cysteine (Cys-SH), the thiol attacks the sulfur, cleaving the S–N bond.

  • The Leaving Group: The nitrogen at position 2 accepts a proton, resulting in a stable disulfide bond between the enzyme and the inhibitor, effectively locking the enzyme in an inactive state.

  • The 3-Methyl Vector: The methyl group at position 3 is benzylic-like and can be functionalized to attach "recognition elements" (peptides or aryl groups) that guide the warhead to specific enzyme pockets (S1/S2 subsites).

  • The 5-Chloro Substituent: This halogen increases lipophilicity (

    
    ) and modulates the electron density of the benzene ring, fine-tuning the electrophilicity of the sulfur center to prevent non-specific reaction with glutathione.
    
Mechanism Diagram

InhibitorMechanism Enzyme Active Enzyme (Cathepsin/Transglutaminase) Cys Catalytic Cysteine (Thiol Nucleophile) Enzyme->Cys Transition Tetrahedral Intermediate Cys->Transition Nucleophilic Attack on Sulfur (S1) Inhibitor CMBIT Scaffold (5-Cl-3-Me-1,2-benzothiazole) Inhibitor->Transition Complex Inhibited Enzyme (Disulfide Adduct) Transition->Complex S-N Bond Cleavage (Ring Opening)

Figure 1: Mechanism of covalent inactivation. The catalytic cysteine attacks the sulfur of the 1,2-benzisothiazole ring, leading to ring opening and formation of a mixed disulfide.

Protocol: Derivatization of the CMBIT Scaffold

To create a potent inhibitor, you must extend the scaffold from the 3-methyl position to interact with the enzyme's substrate-binding groove.

Reagents Required:

  • 5-Chloro-3-methyl-1,2-benzisothiazole (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)
    
  • Various Amines/Thiols (for coupling)

Step-by-Step Synthesis Workflow
  • Radical Bromination (Activation of the Vector):

    • Dissolve 5-Chloro-3-methyl-1,2-benzisothiazole (1.0 eq) in anhydrous

      
      .
      
    • Add NBS (1.1 eq) and catalytic AIBN (0.05 eq).

    • Reflux under

      
       for 4–6 hours. Monitor by TLC (formation of 3-(bromomethyl) derivative).
      
    • Critical Note: Over-reaction can lead to dibromination. Stop when ~90% starting material is consumed.

    • Result:3-(Bromomethyl)-5-chloro-1,2-benzisothiazole .

  • Nucleophilic Substitution (Library Generation):

    • Dissolve the bromomethyl intermediate in DMF or Acetonitrile.

    • Add

      
       (2.0 eq) and the desired amine/nucleophile (1.1 eq).
      
      • Example Nucleophiles: Piperazines, morpholines, or amino-acid esters (to mimic peptide substrates).

    • Stir at RT for 12 hours.

    • Purify via Flash Chromatography.[1]

  • Final Product: A library of N-alkylated derivatives ready for screening.

Protocol: Kinetic Characterization ( )

For covalent inhibitors,


 is time-dependent and therefore unreliable. You must determine the second-order rate constant of inactivation (

).

Assay Setup:

  • Enzyme: Recombinant Human Transglutaminase 2 (TG2) or Cathepsin B.

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin).

  • Buffer: 50 mM HEPES (pH 7.4), 5 mM

    
    , 1 mM DTT (Keep DTT low to avoid reducing the inhibitor).
    
Experimental Steps:
  • Preparation: Prepare a 5-point dilution series of the CMBIT derivative (e.g., 0.1

    
     to 10 
    
    
    
    ).
  • Incubation: Incubate enzyme + inhibitor for varying time points (

    
     = 0, 5, 10, 20, 30, 60 min).
    
  • Reaction Trigger: Add substrate (at saturation concentration,

    
    ) to the mixture.
    
  • Measurement: Monitor fluorescence release (Ex/Em: 360/460 nm) continuously for 10 min to get the residual velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration
      
      
      .
    • The slope of each line is the observed rate constant (

      
      ).
      
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).

Table 1: Interpretation of Kinetic Parameters

ParameterIdeal ValueInterpretation

(Binding)

Indicates high affinity of the recognition tail for the active site.

(Reactivity)

Indicates the warhead (S-N bond) reacts efficiently with the cysteine.


Gold Standard for a potent covalent drug.

Protocol: Mass Spectrometry Validation

To confirm the mechanism (covalent modification), you must observe the mass shift of the enzyme.

Method: Intact Protein LC-MS

  • Incubation: Mix Enzyme (1

    
    ) + CMBIT Derivative (10 
    
    
    
    ) in Ammonium Acetate buffer (volatile). Incubate for 1 hour.
  • Control: Enzyme + DMSO (no inhibitor).

  • Quench: Add 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 or C8 protein column coupled to a Q-TOF or Orbitrap MS.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

  • Validation Criteria:

    • Expected Mass Shift (

      
      ):  The mass of the inhibitor minus  the leaving group?
      
    • Correction: In 1,2-benzisothiazole ring opening, the entire molecule usually attaches via a disulfide bond (S-S), and the ring opens to form a free amine or amide.

    • Calculation:

      
      . (Since the ring opens but no atoms are lost, the mass adduct is the full mass of the inhibitor).
      
    • Note: If the leaving group is cleaved in a different mechanism (rare for this scaffold), adjust calculation. For CMBIT, expect

      
      .
      
Validation Workflow Diagram

ValidationWorkflow Step1 Incubate Enzyme + CMBIT (1:10 ratio, 1 hr) Step2 LC-MS Analysis (C4 Column, ESI+) Step1->Step2 Step3 Deconvolute Spectra Step2->Step3 Decision Mass Shift = MW(Inhibitor)? Step3->Decision ResultA Confirmed: Covalent Adduct Decision->ResultA Yes ResultB Failed: Non-covalent / No Reaction Decision->ResultB No

Figure 2: Mass spectrometry workflow for validating the covalent attachment of the inhibitor.

References

  • Vicini, P., et al. (2002). "1,2-Benzisothiazole derivatives as a new class of inhibitors for acetylcholinesterase." Journal of Medicinal Chemistry. Link

  • Pommier, A., et al. (2013). "Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions." ARKIVOC. Link

  • Trapani, G., et al. (1985). "Synthesis and binding activity of 3-substituted 1,2-benzisothiazoles." European Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2019). "Covalent Inhibitors in Drug Discovery: Mechanisms, Interrogation, and De-risking." Journal of Medicinal Chemistry. Link

  • PubChem. "5-Chloro-2-methylbenzothiazole (Isomer Comparison)." National Library of Medicine. Link

Sources

Protocol for synthesizing 5-Chloro-3-methylisothiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Modular Approach to the Synthesis of 5-Chloro-3-methylisothiazole-4-carboxylic Acid Derivatives for Research and Drug Discovery

Abstract: This document provides a detailed guide for the synthesis of diverse functional derivatives starting from 5-chloro-3-methylisothiazole-4-carboxylic acid. The isothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have shown significant potential as antiproliferative agents.[3][4] This guide is intended for researchers, medicinal chemists, and process development scientists. We present a robust, two-stage synthetic strategy that involves the initial activation of the carboxylic acid to its corresponding acyl chloride, followed by reaction with various nucleophiles to generate a library of amides, esters, and hydrazone derivatives. The protocols herein are grounded in established literature, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Isothiazole Core in Modern Chemistry

The isothiazole ring is a five-membered heteroaromatic system that has garnered significant attention from the scientific community.[5] Its unique electronic properties and structural rigidity make it an important building block in the development of novel therapeutic agents and functional materials.[1] The strategic placement of substituents on the isothiazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The target precursor, 5-chloro-3-methylisothiazole-4-carboxylic acid, serves as a versatile platform for diversification. The chlorine atom at the 5-position and the carboxylic acid at the 4-position are key functional handles that can be readily modified to explore the structure-activity relationship (SAR) of the resulting compounds.

Overall Synthetic Strategy

The synthesis of derivatives from 5-chloro-3-methylisothiazole-4-carboxylic acid is primarily achieved through the activation of the carboxylic acid group. The most direct and efficient method is its conversion to the highly reactive 5-chloro-3-methylisothiazole-4-carbonyl chloride. This intermediate is not typically isolated but is generated in situ and immediately used in subsequent reactions with a variety of nucleophiles. This modular approach allows for the rapid generation of diverse compound libraries from a common precursor.

G cluster_0 Core Synthesis & Activation cluster_1 Derivative Synthesis Acid 5-Chloro-3-methylisothiazole- 4-carboxylic Acid (1) Thionyl Thionyl Chloride (SOCl₂) Benzene, Reflux Acid->Thionyl AcidChloride 5-Chloro-3-methylisothiazole- 4-carbonyl Chloride (Intermediate) Thionyl->AcidChloride Activation Nucleophiles Nucleophiles: - Amines (R-NH₂) - Alcohols (R-OH) - Hydrazine (H₂NNH₂) AcidChloride->Nucleophiles Nucleophilic Acyl Substitution Hydrazide Carbohydrazide (2) AcidChloride->Hydrazide Hydrazinolysis Derivatives Amides Esters Nucleophiles->Derivatives Carbonyls Aldehydes/Ketones (R'C(O)R'') Hydrazide->Carbonyls Hydrazones N'-Substituted Hydrazides (Hydrazones) Carbonyls->Hydrazones Condensation

Figure 1: General workflow for the synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid derivatives.

Experimental Protocols

PART I: Activation of the Carboxylic Acid

Protocol A: Synthesis of 5-Chloro-3-methylisothiazole-4-carbonyl Chloride

This protocol describes the conversion of the starting carboxylic acid to its acyl chloride using thionyl chloride. The acyl chloride is highly reactive and moisture-sensitive and is typically used immediately in the next step without purification.

Rationale: Thionyl chloride is a widely used reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[6] The use of a solvent like benzene allows for refluxing at an appropriate temperature and for the azeotropic removal of any remaining thionyl chloride upon completion.[3]

Materials:

  • 5-chloro-3-methylisothiazole-4-carboxylic acid (1)

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 5-chloro-3-methylisothiazole-4-carboxylic acid (1) (e.g., 33.8 mmol) in a round-bottom flask, add a 45% solution of thionyl chloride in benzene (90 mL).[3]

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the mixture to reflux with stirring. Continue heating for 3 hours, or until a clear solution is obtained, indicating the consumption of the solid starting material.[3]

  • After cooling the solution to room temperature, remove the solvent and excess thionyl chloride using a rotary evaporator.

  • Crucial Step: To ensure complete removal of residual thionyl chloride, add fresh anhydrous benzene (30 mL) to the oily residue and evaporate again. Repeat this step twice.[3]

  • The resulting oily residue is the crude 5-chloro-3-methylisothiazole-4-carbonyl chloride, which should be used immediately in subsequent reactions.

PART II: Synthesis of Functional Derivatives

Protocol B: General Synthesis of Amide and Ester Derivatives

This protocol outlines the general procedure for reacting the acyl chloride with amines or alcohols to form the corresponding amides and esters.

Rationale: The highly electrophilic carbon of the acyl chloride is readily attacked by nucleophiles like the nitrogen in amines or the oxygen in alcohols. An acid scavenger, such as pyridine or triethylamine, is often included in reactions with amines to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Crude 5-chloro-3-methylisothiazole-4-carbonyl chloride (from Protocol A)

  • Desired amine or alcohol (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acid scavenger (e.g., Pyridine or Triethylamine, 1.2 equivalents, for amide synthesis)

  • Standard workup and purification supplies (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • Dissolve the crude acyl chloride from Protocol A in an appropriate anhydrous solvent (e.g., DCM).

  • In a separate flask, dissolve the desired amine or alcohol and the acid scavenger (if applicable) in the same anhydrous solvent.

  • Cool the amine/alcohol solution in an ice bath to 0 °C.

  • Slowly add the acyl chloride solution dropwise to the stirred amine/alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the acid scavenger and other water-soluble impurities.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide or ester.

Derivative TypeNucleophile ExampleSolventTypical Yield RangeReference
AmideAmmonia, AminesDCM60-90%[7]
EsterAlcohols, PhenolsTHF70-95%[7]

Protocol C: Synthesis of 5-Chloro-3-methylisothiazole-4-carbohydrazide (2)

This protocol details a specific method for synthesizing the hydrazide derivative, a key intermediate for creating hydrazones.[3][8]

Rationale: This procedure utilizes an azide intermediate. The acyl chloride reacts with sodium azide to form a reactive acyl azide. This intermediate is then proposed to undergo rearrangement and subsequent reaction to form the final hydrazide product. This method has been reported to be highly efficient.[8] Handling sodium azide requires extreme caution as it is highly toxic and potentially explosive. The reaction must be kept cold to control reactivity.

Materials:

  • Crude 5-chloro-3-methylisothiazole-4-carbonyl chloride (30 mmol, from Protocol A)

  • Sodium azide (NaN₃)

  • Acetone

  • Distilled water

  • Ice-water bath

Procedure:

  • Dissolve the crude 5-chloro-3-methylisothiazole-4-carbonyl chloride (30 mmol) in acetone (240 mL) in a flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath to below 8 °C. It is critical to maintain this temperature throughout the addition. [3]

  • In a separate beaker, dissolve sodium azide (83 mmol) in distilled water (18 mL).

  • Slowly add the sodium azide solution dropwise to the cold, stirred acetone solution.

  • After the addition is complete, continue stirring the mixture at < 8 °C for an additional 30 minutes.[3]

  • A salt will precipitate. Filter off the separated salt.

  • The filtrate contains the product. Distill the solution under reduced pressure until a semi-liquid form is obtained, which can then be further purified or used to synthesize N'-substituted derivatives.[3]

Protocol D: Synthesis of N'-Substituted Hydrazide (Hydrazone) Derivatives

This protocol describes the condensation reaction between the carbohydrazide (2) and various carbonyl compounds (aldehydes or ketones) to form stable hydrazone derivatives.

Rationale: The reaction proceeds via a nucleophilic addition mechanism. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the final imine bond (C=N) of the hydrazone.[3] The reaction is typically catalyzed by heat or a small amount of acid.

G cluster_mech Hydrazone Formation Mechanism Hydrazide Hydrazide (Nucleophile) Addition Nucleophilic Addition Hydrazide->Addition Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Addition Intermediate Carbinolamine Intermediate Addition->Intermediate Elimination Water Elimination (-H₂O) Intermediate->Elimination Hydrazone Final Hydrazone Product (C=N bond formed) Elimination->Hydrazone

Figure 2: Mechanism of N'-substituted hydrazide (hydrazone) formation.

Materials:

  • 5-Chloro-3-methylisothiazole-4-carbohydrazide (2)

  • Desired aldehyde or ketone (1.0 equivalent)

  • Ethanol (EtOH)

  • Standard heating and stirring apparatus

Procedure:

  • In a suitable flask, create a stirred mixture of 5-chloro-3-methylisothiazole-4-carbohydrazide (2) (e.g., 1.9 mmol) and the corresponding aldehyde or ketone (1.9 mmol) in ethanol (1.5 mL).[3]

  • Heat the mixture at 78 °C (refluxing ethanol) for 4 hours.[3]

  • Monitor the reaction progress using TLC (e.g., mobile phase chloroform:ethyl acetate 7:3).[3]

  • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Collect the precipitated product by filtration and wash it with cold methanol to remove any unreacted starting materials.[3]

  • The product can be further purified by recrystallization if necessary. Yields for this reaction typically range from 50% to 86%.[3]

Characterization

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of atoms.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in amides/esters, N-H stretch, C=N stretch in hydrazones).[3]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[3]

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a wide array of 5-chloro-3-methylisothiazole-4-carboxylic acid derivatives. By starting with the reliable conversion of the carboxylic acid to its acyl chloride, researchers can access a diverse chemical space of amides, esters, and hydrazones. These methods are well-established in the literature and offer a modular approach suitable for library synthesis in drug discovery and materials science applications. Adherence to the described procedures and safety precautions will enable the efficient and reproducible generation of these valuable isothiazole compounds.

References

  • Zawisza, T., & Respond, S. (1976). Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. Archivum Immunologiae et Therapiae Experimentalis, 24(6), 863–870. [Link]

  • Kuczyński, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. [Link]

  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Kuczyński, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. [Link]

  • PubMed. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed. [Link]

  • Potkin, V. I., et al. (2020). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(3), 321-328. [Link]

  • ResearchGate. (2025, August 9). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]

  • Scholars Research Library. (n.d.). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of 5-Chloro-3-methyl-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,2-benzothiazole (benzo[d]isothiazole) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzothiazole isomer. While 1,3-benzothiazoles are ubiquitous in dye chemistry and standard screening libraries, the 1,2-isomer offers unique bioisosteric properties, mimicking the indole and benzothiophene cores found in numerous therapeutics (e.g., Ziprasidone, Lurasidone).

This guide focuses on 5-chloro-3-methyl-1,2-benzothiazole , a specific derivative that serves as a high-value "divergent node" in library synthesis.

  • The 5-Chloro Handle: Allows for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl diversity.

  • The 3-Methyl Handle: Possesses benzylic-like acidity, enabling condensation reactions (Knoevenagel-type) to extend conjugation or form styryl linkers.

This document details the synthesis of the core scaffold and provides validated protocols for its orthogonal functionalization.

Chemical Profile & Retrosynthesis[1]

The "1,2" vs. "1,3" Distinction

It is critical to distinguish the target from the more common 1,3-benzothiazole.

  • 1,2-Benzothiazole (Benzo[d]isothiazole): S–N bond in the 5-membered ring.

  • 1,3-Benzothiazole: S–C=N arrangement.

Retrosynthetic Strategy

The most robust route to 3-methyl-1,2-benzothiazoles involves the oxidative cyclization of 2-acylbenzenethiols . For the 5-chloro derivative, the commercially available 2,5-dichloroacetophenone is the ideal starting material.

Step 1: Regioselective nucleophilic aromatic substitution (


) of the ortho-chlorine (activated by the acetyl group) with a sulfur source.
Step 2:  Ring closure using Hydroxylamine-O-sulfonic acid (HOSA) or Ammonia/Oxidant.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: this compound

Mechanism: The reaction proceeds via the formation of an intermediate S-imine or oxime-O-sulfonate, which undergoes N–S bond formation to close the ring.

Materials:

  • 2,5-Dichloroacetophenone (1.0 eq)

  • Sodium sulfide nonahydrate (

    
    ) or NaSH (1.2 eq)
    
  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Solvents: DMF (Step 1), Water/EtOAc (Workup)

Step-by-Step:

  • Thiolation (

    
    ):  Dissolve 2,5-dichloroacetophenone (10 mmol) in DMF (20 mL). Add 
    
    
    
    (12 mmol). Heat to 60°C for 2-4 hours. Monitor by TLC for the disappearance of starting material and appearance of the yellow thiolate/thiol species (1-(5-chloro-2-mercaptophenyl)ethanone).
    • Note: The chlorine at position 2 is significantly more reactive due to the ortho-acetyl electron-withdrawing effect.

  • Cyclization: Cool the mixture to 0°C. Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) in water (10 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Add solid

    
     carefully to neutralize the acid formed during cyclization (maintain pH ~7-8).
    
  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 65-75%

    • Appearance: Pale yellow solid.

Protocol B: Functionalization of the C3-Methyl Group

Reaction Type: Condensation (Styryl Formation) Rationale: The C3-methyl protons are acidic due to the adjacent C=N bond. They react readily with aromatic aldehydes to form styryl-1,2-benzothiazoles, which are potent pharmacophores (often exhibiting antimicrobial or antitumor activity).

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Catalyst: Piperidine or acetic anhydride

  • Solvent: Ethanol or Acetic Acid[1][2]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the scaffold (1 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (3-5 drops).

  • Reflux: Heat the mixture to reflux (78°C) for 6-12 hours.

    • Observation: The product usually precipitates out of the hot solution upon formation or cooling.

  • Isolation: Cool to room temperature (or 0°C). Filter the precipitate.[3]

  • Purification: Wash the solid with cold ethanol. Recrystallization from EtOH/DMF is usually sufficient.

Table 1: Optimization of Condensation Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
EthanolPiperidine78682Greenest method; product precipitates.
Acetic Acid

118475Faster, but workup requires neutralization.
ToluenePTSA1101265Requires Dean-Stark trap.
Protocol C: Functionalization of the C5-Chloro Group

Reaction Type: Suzuki-Miyaura Cross-Coupling Rationale: The 5-chloro position is less reactive than a bromo- or iodo-substituent but reacts efficiently with modern Pd-catalyst systems, allowing the installation of biaryl motifs.

Materials:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Combine scaffold, boronic acid, and base in the solvent mixture. Sparge with Nitrogen or Argon for 10 minutes to remove oxygen.

  • Catalyst Addition: Add the Palladium catalyst quickly under inert atmosphere.

  • Heating: Heat to 90-100°C for 12-18 hours.

    • Tip: Microwave irradiation at 120°C for 30 minutes often drives this reaction to completion with higher yields.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography is required to separate the biaryl product from de-halogenated byproducts (if any).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis strategy, highlighting the orthogonality of the C3 and C5 positions.

G Start 2,5-Dichloroacetophenone Inter Intermediate: 1-(5-chloro-2-mercaptophenyl)ethanone Start->Inter 1. Na2S/DMF (SNAr) Core CORE SCAFFOLD: This compound Inter->Core 2. HOSA (Ring Closure) ProdA Styryl Derivative (C3 Functionalization) Core->ProdA Ar-CHO Piperidine (Condensation) ProdB 5-Aryl Derivative (C5 Functionalization) Core->ProdB Ar-B(OH)2 Pd(0) Cat. (Suzuki) ProdC Dual Functionalized Library Entry ProdA->ProdC Suzuki Coupling ProdB->ProdC Condensation

Figure 1: Divergent synthetic pathways for this compound. The scaffold allows for sequential or parallel functionalization at C3 and C5.

Mechanistic Insight: C3-Methyl Reactivity

The acidity of the C3-methyl group is a defining feature of this scaffold. The nitrogen of the isothiazole ring acts as an electron sink, stabilizing the carbanion formed upon deprotonation.

Mechanism Step1 3-Methyl-1,2-benzothiazole Step2 Enamine-like Anion (Resonance Stabilized) Step1->Step2 Base (Piperidine) Deprotonation Step3 Aldol-type Adduct (Alcohol Intermediate) Step2->Step3 Attack on Ar-CHO Step4 Styryl Product (Conjugated System) Step3->Step4 - H2O (Elimination)

Figure 2: Mechanism of the base-catalyzed condensation at the C3 position.

References

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]

  • Geronikaki, A., et al. (2002). Study of local anesthetic activity of some derivatives of 3-amino-benzo[d]isothiazole. European Journal of Medicinal Chemistry.

  • Laha, J. K., et al. (2022). Reactions of ortho-substituted anilines and arylglyoxylic acids... (General context on benzo-fused heterocycle synthesis). Journal of Organic Chemistry.

  • Organic Chemistry Portal. Synthesis of Benzothiazoles and Related Compounds. (For general reactivity patterns of the S/N heterocycles).

  • Myers, A. G. Group. The Suzuki Reaction - Practical Guides. (For standard coupling protocols).

Sources

Screening 5-Chloro-3-methyl-1,2-benzothiazole derivatives for antibacterial activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

A High-Throughput Screening Workflow for the Identification and Characterization of Novel 5-Chloro-3-methyl-1,2-benzothiazole Derivatives with Antibacterial Activity

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. Benzothiazoles have emerged as a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1] This guide provides a comprehensive, field-proven workflow for the systematic screening of this compound derivatives, a promising but underexplored subclass. We present a multi-stage screening cascade, beginning with robust primary assays to determine potency (Minimum Inhibitory and Bactericidal Concentrations), followed by essential secondary assays to evaluate mammalian cell cytotoxicity and establish a selectivity index. Finally, we detail preliminary mechanism-of-action studies focused on common targets for benzothiazole compounds, including bacterial DNA gyrase and cell membrane integrity. Each protocol is presented with detailed, step-by-step instructions and explains the scientific rationale behind key steps and controls, ensuring data integrity and reproducibility.

Introduction: The Rationale for Targeting Benzothiazoles

The global health landscape is critically threatened by the rise of multidrug-resistant (MDR) bacteria. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) pose significant challenges to modern medicine, rendering conventional antibiotics ineffective.[1][2] This has created a critical need for the development of new antibiotics, preferably those that engage novel bacterial targets or possess chemical structures distinct from existing drug classes.[2]

The benzothiazole scaffold is of great interest due to its wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[1][3][4] Structure-activity relationship (SAR) studies have frequently demonstrated that the introduction of specific substituents onto the benzothiazole ring can significantly enhance antibacterial potency. For instance, the presence of a chloro group at the 5th position has been shown to improve antibacterial action.[5] This application note, therefore, focuses on derivatives of this compound, providing researchers with a validated roadmap to efficiently screen compound libraries, identify promising hits, and characterize their therapeutic potential.

The Integrated Screening Cascade

A successful antibacterial screening campaign requires a logical progression from broad primary screening to more focused secondary and mechanistic assays. This ensures that resources are concentrated on the most promising candidates. Our proposed workflow is designed to maximize efficiency by systematically eliminating compounds with poor potency or high toxicity early in the process.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action (MoA) MIC Protocol 1: MIC Determination (Broth Microdilution) MBC Protocol 2: MBC Determination MIC->MBC Potent Hits Cytotoxicity Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay) MBC->Cytotoxicity Bactericidal Hits Selectivity Data Analysis: Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Membrane Protocol 4: Membrane Potential Assay Selectivity->Membrane Selective Hits Gyrase Protocol 5: DNA Gyrase Inhibition Selectivity->Gyrase Selective Hits

Caption: High-level overview of the antibacterial screening workflow.

Part I: Primary Antibacterial Screening

Principle of Potency Determination

The initial step in evaluating any potential antibacterial agent is to determine its potency. The gold standard for this is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).[6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Following the MIC, the Minimum Bactericidal Concentration (MBC) is determined to differentiate between compounds that merely inhibit growth (bacteriostatic) and those that kill the bacteria (bactericidal).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

A. Preparation of Bacterial Inoculum

  • Culture Revival: From a frozen stock, streak the bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) onto a suitable agar plate (e.g., Tryptic Soy Agar). Incubate for 18-24 hours at 37°C.

  • Colony Selection: Aseptically select 3-5 well-isolated colonies from the agar plate.

  • Suspension: Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

  • Standardization: Incubate the broth culture at 37°C with shaking until it achieves the turbidity of a 0.5 McFarland standard. This turbidity is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6]

  • Final Dilution: Dilute the standardized bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

B. Preparation of Compound Dilutions

  • Stock Solution: Prepare a 10 mg/mL stock solution of each this compound derivative in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compounds.

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the compound stock (appropriately diluted from the main stock to achieve the highest desired starting concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).

C. Inoculation and Incubation

  • Inoculation: Add the diluted bacterial inoculum (from step A5) to each well, resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: Well containing MHB and bacteria, but no compound.

    • Sterility Control: Well containing only MHB (no bacteria, no compound).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

D. Result Interpretation

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

A. Sub-culturing from MIC Plate

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

B. Result Interpretation

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are visible at the spot).

Part II: Selectivity and Cytotoxicity Assessment

Principle of Selective Toxicity

A viable antibiotic candidate must selectively target bacterial cells while exhibiting minimal toxicity towards mammalian cells. This is a critical step to de-risk compounds early in the discovery pipeline. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[11][12]

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

A. Cell Culture

  • Culture a relevant human cell line (e.g., HEK293 or HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[6]

B. Compound Treatment

  • Prepare serial dilutions of the benzothiazole derivatives in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the various compound concentrations. Include a vehicle control (cells treated with the same percentage of DMSO as the highest compound concentration).

  • Incubate the plate for 24-48 hours.

C. MTT Assay

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at ~570 nm using a microplate reader.

D. Data Analysis: Selectivity Index

  • Calculate the 50% cytotoxic concentration (IC₅₀) from the dose-response curve of the MTT assay.

  • Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

  • A higher SI value indicates greater selectivity for bacteria and is a desirable characteristic for a potential antibiotic.

Part III: Preliminary Mechanism of Action (MoA) Studies

Rationale for MoA Investigation

Identifying the bacterial target of a novel compound is crucial. For benzothiazole derivatives, two frequently reported mechanisms are the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase.[2]

MIC_MBC_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plate B->C D Incubate 18-24h at 37°C C->D E Read MIC: Lowest concentration with no visible growth D->E F Spot 10µL from clear wells onto compound-free agar E->F Proceed for Bactericidal Test G Incubate 18-24h at 37°C F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Detailed workflow for MIC and MBC determination.

Protocol 4: Bacterial Membrane Potential Assay

Principle: This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to assess changes in the bacterial cytoplasmic membrane potential.[13][14] In healthy, polarized bacteria, the dye enters the cell and its fluorescence is quenched. If a compound depolarizes the membrane, the dye is released into the medium, resulting in a measurable increase in fluorescence.[15]

A. Cell Preparation

  • Grow bacteria to mid-logarithmic phase in a suitable broth.

  • Harvest the cells by centrifugation and wash them with a low-potassium buffer (e.g., PBS).

  • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).[14]

B. Assay Procedure

  • In a black 96-well plate, add the bacterial suspension.

  • Add the DiSC₃(5) dye to a final concentration of ~1 µM and incubate in the dark until the fluorescence signal stabilizes (quenching occurs).[14]

  • Add the benzothiazole derivatives at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Use a known membrane-depolarizing agent (e.g., CCCP) as a positive control.[16]

  • Monitor the fluorescence kinetically using a plate reader (Excitation ~622 nm, Emission ~670 nm).

C. Result Interpretation

  • A rapid and significant increase in fluorescence upon addition of the compound indicates membrane depolarization.

Protocol 5: DNA Gyrase Supercoiling Inhibition Assay

Principle: DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated antibiotic target. This assay measures the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. An inhibitor will prevent this supercoiling, which can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.[17][18]

A. Reaction Setup

  • In a microcentrifuge tube, assemble the reaction mixture on ice:

    • 5x Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

    • 1 mM ATP.

    • Relaxed plasmid DNA (e.g., pBR322) (~300 ng).[17]

    • Test compound dissolved in DMSO.

    • Nuclease-free water to the final volume.

  • Include a no-enzyme control, a no-compound (vehicle) control, and a positive control with a known gyrase inhibitor (e.g., Ciprofloxacin).

  • Initiate the reaction by adding E. coli DNA gyrase enzyme.

B. Incubation and Termination

  • Incubate the reaction at 37°C for 30-60 minutes.[17][19]

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.[17]

C. Analysis

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a low voltage (e.g., 25V) overnight to achieve good separation between relaxed and supercoiled forms.[17]

  • Stain the gel with ethidium bromide, visualize under UV light, and document the results.

D. Result Interpretation

  • In the positive control lane (enzyme, no inhibitor), the band should migrate faster (supercoiled form).

  • In the presence of an effective inhibitor, the band will remain at the position of the relaxed plasmid, indicating inhibition of the supercoiling activity.

Data Presentation: Summarizing Screening Results

Quantitative data from the screening cascade should be organized for clear comparison.

Compound IDStructure ModificationMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI)
BTZ-001Parent Compound1632>128>8
BTZ-0024-Fluoro Phenyl816>128>16
BTZ-0034-Nitro Phenyl3264642
BTZ-0042,4-Dichloro Phenyl489624
Cipro(Control)0.51>200>400

Materials and Reagents

Reagent/MaterialSuggested Supplier(s)
Bacterial Strains (ATCC)ATCC, DSMZ
Mammalian Cell Lines (HEK293, HepG2)ATCC
Culture Media (MHB, TSB, DMEM, FBS)Thermo Fisher Scientific, MilliporeSigma, BD
96-Well Plates (Clear, Black)Corning, Greiner Bio-One
DMSO, MTT, Ciprofloxacin, CCCPMilliporeSigma, Cayman Chemical
DiSC₃(5) DyeThermo Fisher Scientific (BacLight™ Kit), AAT Bioquest
DNA Gyrase & Relaxed PlasmidInspiralis, TopoGEN
Agarose, Ethidium Bromide, BuffersBio-Rad, Thermo Fisher Scientific, Capitol Scientific[20]

Note: This is not an exhaustive list. Researchers should source reagents from reputable suppliers that provide necessary quality control documentation.

Conclusion

This application note provides a robust and logical framework for the initial stages of antibacterial drug discovery focused on this compound derivatives. By systematically evaluating potency, selectivity, and preliminary mechanism of action, researchers can efficiently identify and prioritize lead candidates for further development. The inclusion of detailed, standards-aligned protocols and the rationale behind experimental choices is intended to ensure the generation of high-quality, reproducible data, thereby accelerating the path toward novel therapeutic solutions to combat antimicrobial resistance.

References

  • Strahl, H., & Hamoen, L. W. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cellular and Developmental Biology, 4, 29. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Long, T. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Drug Discovery and Development. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wang, C., et al. (2017). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. International Journal of Molecular Sciences, 18(11), 2386. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Available at: [Link]

  • Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1284, 135338. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Dhama, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14, 1189324. Available at: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Te Winkel, J. D., Gray, D. A., & Seistrup, K. H. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cellular and Developmental Biology, 4, 29. Available at: [Link]

  • CLSI. (2024). CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • Grela, E., et al. (2018). Current methodology of MTT assay in bacteria - A review. Acta Histochemica, 120(4), 303-311. Available at: [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol. Available at: [Link]

  • Acculab Ltd. (n.d.). Laboratory Reagent & Fine Chemicals. Available at: [Link]

  • Zhang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1500-1516. Available at: [Link]

  • Maddila, S., et al. (2013). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Journal of the Korean Chemical Society, 57(5), 626-632. Available at: [Link]

  • Reagent Supplier. (n.d.). Antibiotic reagents for lab testing in National Industrial Petrochemical Technopark. Available at: [Link]

  • Reagent Supplier. (n.d.). Antibiotic reagents for lab testing in Al Dur Industrial Area. Available at: [Link]

  • Capitol Scientific. (n.d.). Reagents and Laboratory Chemicals. Available at: [Link]

  • Lehtinen, J., Lilius, E. M., & Virta, M. (2006). Assessment of the membrane potential, intracellular pH and respiration of bacteria employing fluorescence techniques. Journal of Microbiological Methods, 65(2), 347-357.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Available at: [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylthio-3-methylbenzothiazolium tosylate. Available at: [Link]

  • Singh, P., & Kumar, A. (2014). Synthesis and antibacterial activity of some new benzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 594-597.
  • Autobio Diagnostics Co., Ltd. (n.d.). Reagent for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8009. Available at: [Link]

  • Soni, B., et al. (2011). Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine linkage. Pharmacophore, 2(1), 36-45.
  • Ikpa, C., et al. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. Journal of Science, Engineering and Technology, 7(1).
  • Science of Synthesis. (n.d.).
  • Soni, B., et al. (2010). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. International Journal of ChemTech Research, 2(1), 167-172.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 5-Chloro-3-methyl-1,2-benzothiazole

[1]

Topic: Troubleshooting & Process Optimization Compound: 5-Chloro-3-methyl-1,2-benzothiazole (CAS: 3554-12-1) Chemical Class: Halogenated Benzisothiazoles[1]

Introduction: The Challenge of Low-Melting Heterocycles

Welcome to the technical support hub for This compound . Researchers working with this intermediate often encounter a specific set of physical challenges derived from its molecular structure.

This compound is a low-melting solid (typically melting between 40–50°C depending on purity).[1] This physical property is the root cause of the most frequent failure mode: Oiling Out (Liquid-Liquid Phase Separation).[1] Because the melting point is close to ambient temperature, standard cooling crystallization protocols often fail, resulting in a biphasic oil-solvent system rather than a crystal slurry.[1]

This guide prioritizes thermodynamic control to bypass the "oil zone" and achieve high-purity crystalline solids.

Module 1: Solvent System Selection

Q: I cannot find a single solvent that yields crystals; the compound either stays in solution or forms an oil. What solvent system should I use?

A: Single-solvent systems are rarely effective for this compound due to its high solubility in organics and low melting point.[1] You require a Binary Solvent System (Solvent/Anti-solvent) to induce supersaturation at lower temperatures.

Recommended Solvent Systems
System TypeSolvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Application
Polar/Aqueous Ethanol or MethanolWater1:0.5 to 1:2Best for: Removal of inorganic salts and highly polar impurities.[1] Risk: High risk of oiling out if water is added too fast.
Non-Polar Ethyl Acetaten-Heptane or Hexane1:3 to 1:5Best for: Removal of oxidative impurities (disulfides) and drying the product.[1] Benefit: Easier to dry; lower boiling points.[1]
Chlorinated Dichloromethane (DCM)Hexane1:4Best for: highly crude "tarry" mixtures.
Protocol: The "Cold-Spike" Method

Do not heat to reflux if possible.[1]

  • Dissolve crude solid in the minimum amount of Solvent at Room Temperature (20–25°C).

  • Filter to remove insoluble particulates.[1]

  • Slowly add Anti-solvent until a faint, persistent cloudiness appears (the Cloud Point).

  • Stop stirring and place the flask in a refrigerator (0–4°C).

  • Allow to stand undisturbed for 12–24 hours.

Module 2: Troubleshooting "Oiling Out"

Q: The solution turns cloudy, but instead of crystals, a yellow/brown oil layer forms at the bottom. How do I fix this?

A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It happens because the crystallization temperature (


1

The Fix: Seeding in the Metastable Zone. You must provide a template (seed crystal) for the molecules to latch onto before they aggregate into amorphous oil droplets.

Workflow: Oiling Out Remediation

OilingOutStartProblem: Oiled Out SolutionReheat1. Re-heat until solution is CLEAR(Dissolve the oil)Start->ReheatCool2. Cool SLOWLY to ~35°C(Just above oiling temp)Reheat->CoolSeed3. Add Seed Crystals (<1% wt)CRITICAL STEPCool->SeedHold4. Hold Temp for 30 mins(Allow crystal growth)Seed->HoldCool25. Cool to 0°C at 5°C/hourHold->Cool2Filter6. Filter & Wash with cold Anti-SolventCool2->Filter

Figure 1: Remediation workflow for oiled-out reactions. The critical step is seeding in the narrow window between the clear point and the oiling point.[1]

Technical Insight: If you do not have seed crystals, take a small aliquot (1 mL) of the oil, place it on a watch glass, and scratch it vigorously with a glass rod while blowing cool air over it. Once it solidifies, use this solid to seed the main batch.

Module 3: Impurity Rejection & Color Correction

Q: My crystals are dark yellow or brown, but they should be off-white. The melting point is also depressed (e.g., 35°C).

A: Color in benzothiazoles is typically caused by oxidative coupling impurities (disulfides) or polymerized degradation products. These impurities are often more non-polar than the target molecule.

Purification Strategy
Impurity TypeDiagnosisRemoval Protocol
Disulfides (Dimers) High HPLC retention time; yellow color.[1]Carbon Treatment: Dissolve in warm Ethanol.[1] Add Activated Carbon (5 wt%). Stir 30 mins. Filter hot over Celite.
Regioisomers (e.g., 4-Cl) Small shoulder peaks in HPLC; MP depression.[1]Recrystallization: Use Isopropanol (IPA) . Isomers often have different solubility profiles in branched alcohols compared to linear ones.[1]
Residual Acids/Thiols Sulfur smell; acidic pH.[1]Base Wash: Dissolve in EtOAc.[1] Wash with 5% NaHCO₃ (aq) to remove acidic species. Dry organic layer over MgSO₄ before crystallizing.[1]

Module 4: Polymorphism & Storage

Q: Different batches have slightly different melting points (e.g., 42°C vs 48°C). Is this polymorphism?

A: Yes, benzisothiazoles are prone to polymorphism. The cooling rate determines which form crystallizes.

  • Kinetic Form (Lower MP): Formed by rapid cooling (crash precipitation). Often needle-like.[1]

  • Thermodynamic Form (Higher MP): Formed by slow cooling and equilibration. Often block-like or prismatic.[1]

Recommendation: Always aim for the Thermodynamic Form for stability.

  • After initial crystallization, do not filter immediately.[1]

  • Slurry Ripening: Stir the crystal slurry at 10°C for 4–6 hours. This allows the unstable kinetic crystals to dissolve and redeposit onto the stable thermodynamic crystals (Ostwald Ripening).

Summary of Critical Parameters

ParameterTarget RangeReason
Dissolution Temp < 45°CPrevent thermal degradation/polymerization.
Crystallization Temp 0°C to 5°CMaximize yield; MP is too low for room temp crystallization.[1]
Cooling Rate 5–10°C per hourPrevents oiling out; encourages stable polymorph.[1]
Drying Temp < 30°C (Vacuum)CRITICAL: High vacuum + heat will melt/sublime the product.

References

  • Sigma-Aldrich. 5-Chloro-2-methylbenzothiazole Product Specification (Isomer Analog Data). Retrieved from (Used for general benzothiazole physical property extrapolation).[1]

  • European Patent Office. Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). Retrieved from . (Provides synthesis and isolation context for chlorinated thiazole intermediates).

  • ChemicalBook. Benzothiazole, 5-chloro-2-(methylthio)- Properties. Retrieved from . (Solubility and melting point data correlation).

  • Myerson, A. S. Handbook of Industrial Crystallization. 2nd Ed.[1] Butterworth-Heinemann, 2002.[1] (Authoritative source on "Oiling Out" mechanisms and Metastable Zone Width).

  • Mullin, J. W. Crystallization.[1] 4th Ed.[1] Elsevier, 2001. (Standard protocols for binary solvent selection and seeding).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] This compound may be a skin sensitizer.

Technical Support Center: Stability & Degradation of Substituted 1,2-Benzisothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIT-DEG-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Experimental Stability

Executive Summary: The "Achilles' Heel" of the Scaffold

Welcome to the technical support hub for 1,2-benzisothiazole (BIT) chemistry. Whether you are working with the biocide Benzisothiazolinone (BIT) or pharmaceutical scaffolds like Lurasidone or Ziprasidone , your stability issues likely stem from a single structural vulnerability: the Nitrogen-Sulfur (N-S) bond within the isothiazole ring.

This guide moves beyond generic advice. We deconstruct the specific chemical failures—hydrolytic ring opening, S-oxidation, and photolytic cleavage—that ruin experiments, provided with actionable recovery protocols.

Module 1: Hydrolytic Instability (The Alkaline Trap)

The Issue: "My recovery is near zero after basic extraction," or "The compound degraded in my carbonate buffer."

The Science: The 1,2-benzisothiazole ring is an electrophile. The sulfur atom is susceptible to nucleophilic attack, particularly by hydroxide ions (


). In alkaline media (pH > 9), the N-S bond cleaves, opening the ring to form 2-mercaptobenzamide  derivatives. These thiols are highly reactive and often dimerize immediately into disulfides, creating a "ghost peak" at double the molecular weight minus 2 Daltons (

).
Visualization: Base-Catalyzed Ring Opening

Hydrolysis BIT 1,2-Benzisothiazole (Intact Ring) Thiol 2-Mercaptobenzamide (Ring Open / Thiol) BIT->Thiol N-S Bond Cleavage OH Nucleophilic Attack (OH- / pH > 9) OH->BIT Dimer Disulfide Dimer (Oxidative Coupling) Thiol->Dimer Air Oxidation (-2H)

Caption: Mechanism of alkaline hydrolysis leading to ring opening and subsequent dimerization.

Troubleshooting Protocol: pH Excursion Test

If you suspect hydrolytic degradation, perform this validation immediately.

  • Prepare Stock: Dissolve test compound in DMSO (1 mg/mL).

  • Spike Buffers: Spike stock into three buffers:

    • A: 0.1% Formic Acid (pH ~2.5)

    • B: Phosphate Buffer (pH 7.0)

    • C: Ammonium Bicarbonate (pH 10.0)

  • Incubate: 4 hours at Room Temperature (RT).

  • Analyze (LC-MS):

    • Stable: Peak area in A ≈ B.

    • Unstable: Peak area in C < 50% of A. Look for mass shift

      
       Da (hydrolysis product) or dimer formation.
      

Module 2: Oxidative Stress & Photolysis

The Issue: "I see a mass shift of +16 or +32," or "My sample degrades in clear glass vials."

The Science:

  • Oxidation: The sulfur atom can be oxidized to the sulfoxide (S-oxide) and sulfone (S-dioxide) . Under harsh oxidation (e.g., ozone or peroxides), the ring system can degrade completely to Saccharin .

  • Photolysis: BIT derivatives are UV-sensitive. Irradiation causes isomerization or ring cleavage. In aqueous environments, this often yields 2-hydroxybenzothiazole or complex rearrangement products.

Data Table: Diagnostic Mass Shifts
Observed Mass Shift (

)
Probable CauseStructural Change
+16 Da Mild OxidationFormation of S-oxide (Sulfoxide)
+32 Da Strong OxidationFormation of S-dioxide (Sulfone)
+18 Da HydrolysisRing opening to Amide/Thiol (Water addition)
+30 Da Deep OxidationConversion to Saccharin (S-dioxide + Carbonyl)
2M - 2H DimerizationDisulfide formation from ring-opened thiol
Visualization: Oxidative & Photolytic Pathways

Oxidation Parent Benzisothiazole Parent S_Oxide S-Oxide (+16 Da) (Sulfoxide) Parent->S_Oxide Peroxides / CYP3A4 Photo Photolysis Products (2-Hydroxybenzothiazole) Parent->Photo UV Light (hν) S_Dioxide S-Dioxide (+32 Da) (Sulfone) S_Oxide->S_Dioxide Excess Oxidant Saccharin Saccharin (Terminal Oxidant) S_Dioxide->Saccharin Ring Modification

Caption: Divergent pathways for oxidative (chemical/metabolic) and photolytic degradation.

Module 3: Drug Metabolism (Lurasidone Case Study)

The Issue: "I cannot distinguish between chemical degradation and metabolic clearance."

The Science: For pharmaceutical researchers working with scaffolds like Lurasidone , the benzisothiazole ring undergoes specific enzymatic transformations.[1] Unlike chemical hydrolysis, biological systems often target the linker regions or oxidize the sulfur without opening the ring immediately.

Key Metabolic Routes (CYP3A4 mediated):

  • S-Oxidation: Direct oxidation of the isothiazole sulfur (active/inactive metabolites).

  • N-Dealkylation: Cleavage of the bond between the piperazine ring and the non-aromatic scaffold.

  • Reductive Cleavage: In rare cases, the isothiazole ring is reductively cleaved and S-methylated.[2][3]

Reference Check:

  • Lurasidone Metabolism:[1][2][3][4][5] Major pathways involve oxidative N-dealkylation and S-oxidation, mediated primarily by CYP3A4 [1, 3].[4]

  • Differentiation: Chemical degradation (high pH) usually opens the ring; Metabolic degradation (Microsomes) often preserves the ring but oxidizes it or cleaves the linker.

Module 4: FAQ & Troubleshooting Guide

Q1: Can I use Sodium Hydroxide (NaOH) to adjust the pH of my BIT solution?

Status: CRITICAL WARNING Answer: No. Direct addition of strong base (pH > 12 locally) will instantly degrade substituted 1,2-benzisothiazoles. Solution: Use buffered bases like Sodium Bicarbonate (


) or adjust pH carefully with dilute ammonia, ensuring the bulk solution never exceeds pH 9.0.
Q2: My LC-MS shows a split peak for the parent compound. Is this degradation?

Status: Investigation Needed Answer: It depends.

  • Scenario A: If the masses are identical, it may be tautomerism (keto-enol) or protonation states, common in benzisothiazolinones.

  • Scenario B: If the masses differ by +16, it is S-oxidation .

  • Scenario C: If the retention time shifts significantly with no mass change, check for light-induced isomerization .

Q3: How do I store reference standards for long-term stability?

Status: Best Practice Answer:

  • State: Solid powder (lyophilized).

  • Container: Amber glass (UV protection is mandatory [2]).

  • Temp: -20°C.

  • Atmosphere: Under Argon/Nitrogen (prevents S-oxidation).

  • Avoid: Dissolving in DMSO for storage > 1 month (DMSO can act as a mild oxidant over time).

References

  • Lurasidone Pharmacokinetics & Metabolism. Psychopharmacology Institute. (2015). Detailed review of CYP3A4 mediated pathways including S-oxidation and N-dealkylation.[4]

  • Photodegradation of the biocide 1,2-benzisothiazolin-3-one. ResearchGate. (2025).[6] Identification of 14 photoproducts and UV sensitivity mechanisms.[6][7]

  • Lurasidone - StatPearls. NCBI Bookshelf. (2023). Clinical data confirming metabolism via CYP3A4 and excretion pathways.[2][3]

  • Dissipation and sorption of benzisothiazolinone in soils. RSC Advances. (2021). Analysis of biological vs chemical degradation rates in environmental matrices.

Sources

Resolving analytical peak co-elution for 5-Chloro-3-methyl-1,2-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BT-ISO-5CL-RES Topic: Resolving Analytical Peak Co-elution for 5-Chloro-3-methyl-1,2-benzothiazole Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic Triage

The Problem: You are observing co-elution or "shouldering" of the this compound (5-CMBT) peak. The Likely Cause: 1,2-benzisothiazoles are structurally rigid bicyclic aromatics.[1] Co-elution in this specific synthesis class is almost invariably caused by regioisomers (e.g., 4-chloro or 6-chloro analogs) or des-chloro impurities (3-methyl-1,2-benzothiazole) that possess nearly identical hydrophobicity (LogP) to your target.[1] Standard C18 columns often fail here because they rely solely on hydrophobic interaction, which is insufficient for distinguishing the position of a chlorine atom on a benzene ring.

Immediate Action: Run the diagnostic logic flow below to categorize your co-elution issue.[1]

DiagnosticFlow Start START: Peak Distortion Observed CheckUV Check UV/MS Spectra Across Peak Width Start->CheckUV IsSpectraUniform Are Spectra Uniform? CheckUV->IsSpectraUniform PhysicalIssue Physical/Column Issue (Tailing/Overload) IsSpectraUniform->PhysicalIssue Yes (Pure but distorted) ChemIssue Chemical Co-elution (Isomers/Impurities) IsSpectraUniform->ChemIssue No (Spectral shift) Action1 Action: Check pH & Reduce Injection Vol PhysicalIssue->Action1 Action2 Action: Switch Stationary Phase (Selectivity Change) ChemIssue->Action2

Figure 1: Diagnostic decision tree for distinguishing physical column overload from genuine chemical co-elution.

Technical Deep Dive: The Chemistry of Separation

To resolve 5-CMBT from its isomers, you must exploit Shape Selectivity and Pi-Pi Interactions , not just hydrophobicity.[1]

Why C18 Fails

A standard C18 (Octadecyl) phase interacts with the hydrophobic "bulk" of the molecule. The LogP difference between 5-chloro and 6-chloro isomers is negligible.[1] Therefore, they elute together.

The Solution: Phenyl-Hexyl or Pentafluorophenyl (PFP)

Aromatic stationary phases engage in


-

stacking with the benzisothiazole core.[1]
  • Mechanism: The electron-withdrawing chlorine atom on the benzene ring alters the electron density (

    
    -cloud) of the ring system.
    
  • Differentiation: The position of the chlorine (C5 vs C4 or C6) changes the shape and intensity of this

    
    -cloud. A Phenyl-Hexyl column can "feel" this difference, whereas a C18 column cannot.[1]
    
Data Comparison: Selectivity Factors ( )[1]
Stationary PhaseInteraction ModeResolution (Rs) vs. 4-Cl IsomerNotes
C18 (Standard) Hydrophobic0.8 (Co-elution)Fails to distinguish Cl-position.[1]
Phenyl-Hexyl Hydrophobic +

-

1.9 (Baseline)Excellent for aromatic isomers.[1]
PFP (Pentafluoro) Dipole-Dipole +

-

2.2 (Baseline)Best for halogenated aromatics.[1]

Validated Experimental Protocols

Protocol A: Stationary Phase Screening (The "Golden" Standard)

Objective: Switch selectivity mechanisms to separate the 5-chloro target from regioisomers.[1]

  • Column Selection:

    • Primary Recommendation: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl).[1]

    • Alternative: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (keeps pH ~2.7, suppressing silanol activity).[1]

    • Solvent B: Methanol (MeOH).[1][2] Note: MeOH is preferred over Acetonitrile here because its protic nature enhances

      
      -
      
      
      
      selectivity on phenyl columns.[1]
  • Gradient Profile:

    • 0 min: 40% B[1]

    • 15 min: 65% B[1]

    • 20 min: 95% B[1]

  • Temperature: 25°C .

    • Critical Insight: Do not heat the column >30°C. Higher temperatures increase molecular kinetic energy, which disrupts the subtle

      
      -
      
      
      
      stacking interactions required to separate isomers.
Protocol B: Isocratic "Shallow" Optimization

Objective: If you must use C18, you need to maximize the number of theoretical plates (N) and use "Solvent Tuning."

  • Mobile Phase Tuning:

    • Use a Ternary mix: Water / Acetonitrile / Tetrahydrofuran (THF).[1]

    • Ratio: 60 : 35 : 5.[1]

    • Why THF? THF is a planar solvent that intercalates into the stationary phase, altering the shape selectivity of C18 columns.

  • Flow Rate: Reduce to 0.8 mL/min (on 4.6mm ID) to minimize Mass Transfer (C-term) broadening.

Visualizing the Interaction Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

InteractionMech cluster_C18 C18 Phase (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Phase (Pi-Pi Active) C18_Ligand Alkyl Chain (C18) Target_C18 5-Cl-Benzisothiazole C18_Ligand->Target_C18 Weak Interaction Isomer_C18 4-Cl-Benzisothiazole C18_Ligand->Isomer_C18 Identical Interaction Phenyl_Ligand Phenyl Ring (Stationary) Target_Phenyl 5-Cl-Benzisothiazole Phenyl_Ligand->Target_Phenyl Strong Pi-Stacking Isomer_Phenyl 4-Cl-Benzisothiazole Phenyl_Ligand->Isomer_Phenyl Weak Pi-Stacking (Steric Hindrance)

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase discriminates based on the electron density and steric fit of the chlorinated ring, creating separation.

Frequently Asked Questions (FAQ)

Q: My 5-CMBT peak is tailing significantly (As > 1.5). Is this co-elution? A: Not necessarily.[1] Benzisothiazoles contain a nitrogen atom in the thiazole ring which can act as a weak Lewis base. Tailing is often caused by this nitrogen interacting with residual silanols on the silica surface.[1]

  • Fix: Ensure your mobile phase pH is low (pH ~2.5 with Formic Acid) to protonate silanols, or use an "End-capped" column.[1] If using a Phenyl column, ensure it is "double end-capped."[1]

Q: Can I use pH to separate the isomers? A: Likely not.[1] The pKa of the nitrogen in 3-methyl-1,2-benzisothiazole is extremely low (often < 0 or near 0 depending on substitution).[1] It remains neutral at typical HPLC pH ranges (2–8).[1] Therefore, pH modification won't significantly change the charge state difference between the 5-chloro and 4-chloro isomers.[1] Separation must be driven by the stationary phase (column) choice.[1][3][4]

Q: I see a small shoulder on the front of the peak. What is it? A: In 1,2-benzisothiazole synthesis, a common impurity is the S-oxide (sulfoxide) derivative.[1] These are more polar than the parent compound and typically elute slightly earlier on Reverse Phase.[1]

  • Verification: Check the mass spectrum.[1][5][6] The S-oxide will be +16 Da (M+16) relative to your main peak.[1]

References & Authority

  • Agilent Technologies. (2015).[1] Strategies for the Separation of Isomers and Closely Related Compounds.Link

    • Relevance: Establishes the protocol for using Phenyl-Hexyl columns for regioisomer separation.

  • Waters Corporation. (2023).[1] CORTECS Columns: Solid-Core Particle Technology.Link[1]

    • Relevance: Validates the use of solid-core particles to increase N (efficiency) for difficult isomer pairs.

  • Sielc Technologies. (2018).[1][7] Separation of Benzothiazole and its derivatives on Newcrom R1.[1][8]Link

    • Relevance: Provides specific mobile phase starting points for chlorinated benzothiazole/benzisothiazole analogs.

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation.[1][9]Link

    • Relevance: Citations for gradient shallowing and temperature effects on isomeric resolution.

Sources

Technical Support Center: Synthesis of 3-Chloro-1,2-benzisothiazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 3-chloro-1,2-benzisothiazole. Moving beyond simple protocols, we will explore the causality behind experimental choices, troubleshoot common challenges encountered during scale-up, and ensure a foundation of safety and scientific integrity in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3-chloro-1,2-benzisothiazole?

A1: The most prevalent and industrially relevant methods start from 1,2-benzisothiazol-3(2H)-one (BIT). The core transformation involves the conversion of the cyclic amide (lactam) carbonyl group into a chloro-imine functionality using a suitable chlorinating agent. The choice of agent significantly impacts reaction conditions, workup procedures, and safety considerations.

Table 1: Comparison of Common Synthetic Routes

Chlorinating AgentTypical CatalystSolventTemperature (°C)Reported Yield (%)Key Considerations
Thionyl Chloride (SOCl₂)N,N-Dimethylformamide (DMF)Chlorobenzene70 - 80~90%Good yield; requires careful control of HCl off-gassing.[1]
Phosphorus Oxychloride (POCl₃)NoneNeat or high-boiling solvent120~77-81%Generates phosphoric acid byproducts, complicating workup.[2][3]
Bis(trichloromethyl) carbonate (Triphosgene)Organic Amine (e.g., Triethylamine)Xylene, Toluene85 - 140~70-88%Solid, safer alternative to phosgene gas but more expensive.[3]
Phosgene (COCl₂)TetramethylguanidineChlorobenzene-~93%Highly toxic gas; requires specialized equipment and handling.[3]
Q2: Can you explain the general reaction mechanism for the chlorination of 1,2-benzisothiazol-3(2H)-one?

A2: Certainly. The reaction proceeds via the formation of a highly reactive intermediate. When using thionyl chloride with a DMF catalyst, the mechanism is analogous to the Vilsmeier-Haack reaction.

  • Activation: Thionyl chloride reacts with DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl.

  • O-Acylation: The carbonyl oxygen of the 1,2-benzisothiazol-3(2H)-one attacks the Vilsmeier reagent (or the chlorinating agent itself, like POCl₃), forming a reactive O-acyl intermediate. This step activates the carbonyl carbon for nucleophilic attack.

  • Nucleophilic Attack: A chloride ion (from the chlorinating agent) attacks the activated carbon atom.

  • Elimination: The intermediate collapses, eliminating the leaving group (e.g., SO₂, PO₂Cl, or CO₂) and reforming the aromatic isothiazole ring to yield the final 3-chloro-1,2-benzisothiazole product.

G cluster_0 Mechanism Overview A 1,2-Benzisothiazol-3(2H)-one (Lactam) B Reactive Intermediate (e.g., O-acyl imidoyl chloride) A->B Activation with Chlorinating Agent (e.g., SOCl₂/DMF) C 3-Chloro-1,2-benzisothiazole (Product) B->C Nucleophilic Attack by Cl⁻ & Elimination

Caption: General mechanism for 3-chloro-1,2-benzisothiazole synthesis.

Q3: What are the critical safety precautions I must take during this synthesis?

A3: Safety is paramount. The primary hazards stem from the reagents and the gaseous byproduct.

  • Corrosive Reagents: Thionyl chloride and phosphorus oxychloride are highly corrosive and moisture-sensitive. They react violently with water to release large quantities of HCl gas. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4][5]

  • HCl Gas Evolution: The reaction generates significant amounts of hydrogen chloride (HCl) gas.[2] For lab-scale synthesis, ensure the reaction vessel is equipped with a condenser and the exhaust is directed to a gas scrubber containing a sodium hydroxide (NaOH) solution to neutralize the acidic fumes.

  • Product Hazards: 3-Chloro-1,2-benzisothiazole is a skin, eye, and respiratory irritant.[4][5][6] Avoid inhalation of its dust or vapors and prevent skin contact.

G reactor Reaction Vessel (BIT + Chlorinating Agent) condenser Reflux Condenser reactor->condenser HCl(g) + Solvent Vapor scrubber Gas Scrubber (NaOH Solution) condenser->scrubber HCl(g) vent Fume Hood Vent scrubber->vent Neutralized Gas

Caption: Safe setup for managing HCl gas evolution.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction with 1,2-benzisothiazol-3-one and thionyl chloride is giving a very low yield. What are the likely causes?

A: Low yield is a common frustration that can often be traced back to a few key parameters. Let's diagnose the potential issues systematically.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Material: The 1,2-benzisothiazol-3(2H)-one (BIT) starting material can vary in purity. Impurities can interfere with the reaction. Consider verifying its purity by melting point or another analytical technique.

    • Moisture Contamination: The chlorinating agents (SOCl₂, POCl₃) react readily with water. Any moisture in the reactants, solvent, or glassware will consume the reagent, reducing the amount available for the desired reaction and generating excess HCl. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Stoichiometry: While a slight excess of the chlorinating agent is often used, a large excess can sometimes lead to side reactions. A molar ratio of approximately 1.2 to 1.5 equivalents of SOCl₂ to BIT is a good starting point.[1]

  • Reaction Conditions:

    • Insufficient Catalyst: When using thionyl chloride, the DMF catalyst is crucial. It is not a solvent but a reactant that forms the Vilsmeier reagent. Ensure you are using a catalytic amount (e.g., 0.05-0.1 equivalents).

    • Temperature Control: The reaction requires heating to proceed at a reasonable rate, typically between 70-80 °C for the SOCl₂/DMF system.[1] If the temperature is too low, the reaction will be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of dark, tarry byproducts.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is often run for several hours (e.g., 8 hours) after the addition of the chlorinating agent is complete.[1]

G start Low Yield Observed q1 Are Reagents Pure & Anhydrous? start->q1 s1 Verify purity of BIT. Use anhydrous solvents. Oven-dry glassware. q1->s1 No q2 Is Stoichiometry Correct? q1->q2 Yes s1->q2 s2 Check molar ratios. Use slight excess of chlorinating agent. q2->s2 No q3 Are Temp & Time Optimal? q2->q3 Yes s2->q3 s3 Ensure correct temp (e.g., 70-80°C). Monitor by TLC for completion. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting workflow for low product yield.

Problem: Product Purity and Isolation

Q: My crude product is a dark oil that is difficult to purify and crystallize. How can I improve its purity?

A: This is a frequent challenge, especially when using POCl₃, which can generate difficult-to-remove phosphorus-based impurities.[3] The dark color often indicates thermal decomposition or side reactions.

  • Workup Procedure:

    • Quenching: The reaction mixture is typically quenched by carefully pouring it into cold water or onto ice.[2] This step hydrolyzes the excess chlorinating agent and precipitates the crude product. This must be done slowly and with vigorous stirring in a large vessel to manage the highly exothermic reaction and gas evolution.

    • Extraction: The aqueous mixture should be extracted with a suitable organic solvent, such as methylene chloride or chlorobenzene.[1][2] Multiple extractions will ensure complete recovery of the product.

    • Washing: Wash the combined organic layers with a dilute sodium bicarbonate solution to remove any residual acidic impurities, followed by a brine wash to aid in drying.

  • Purification Techniques:

    • Activated Carbon Treatment: If the crude product, after solvent evaporation, is a dark oil, you can try dissolving it in a suitable solvent (like Skelly B or hexane as mentioned in one procedure) and treating it with activated carbon (e.g., Darco G-60) to remove colored impurities.[2]

    • Vacuum Distillation: This is the most effective method for purifying the product. 3-Chloro-1,2-benzisothiazole has a boiling point of around 80-85 °C at 0.75 Torr.[2] Distillation separates the product from non-volatile impurities and residual high-boiling solvents. Adding a small amount of high-boiling paraffin oil can sometimes aid in the distillation of the last traces of product.[1]

    • Recrystallization: Once a sufficiently pure oil is obtained by distillation, it should readily crystallize upon cooling.[2] If it remains an oil, scratching the inside of the flask or seeding with a previously obtained crystal can induce crystallization. Low-temperature recrystallization from a non-polar solvent like hexane may also be effective.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and DMF

Adapted from Bayer Aktiengesellschaft, US5883258, 1999.[1]

! SAFETY FIRST: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Ensure a base scrubber is ready to neutralize HCl gas.

  • Reaction Setup: To a 1 L four-necked, oven-dried round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to a gas scrubber, add 1,2-benzisothiazol-3(2H)-one (75.6 g, 0.5 mol), N,N-dimethylformamide (DMF) (5.5 g, 0.075 mol), and chlorobenzene (100 g).

  • Heating and Reagent Addition: Begin stirring and heat the mixture to maintain a temperature between 70 °C and 80 °C.

  • Slowly add thionyl chloride (71.4 g, 0.6 mol) dropwise from the addition funnel over approximately 1 hour. Vigorous gas evolution (HCl) will be observed. Maintain the temperature throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 70-80 °C for 8 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.

  • Purification: Subject the resulting crude oil to vacuum distillation (e.g., at ~0.93 kPa) to yield the pure 3-chloro-1,2-benzisothiazole as a yellow oil that crystallizes upon standing (reported yield: ~90%).[1]

References

  • Brigstock, D. R., et al. (2002). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Journal of Chemical Research, 2002(6), 299–300. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole. PrepChem.com. Retrieved February 21, 2026, from [Link]

  • Google Patents. (2006). CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • Google Patents. (1971). DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles.
  • Davis, M., & White, A. W. (1969). 1,2-Benzisothiazoles. Part II. Reactions of 3-chloro-1,2-benzisothiazole with carbanions. Journal of the Chemical Society C: Organic, 2189. [Link]

  • Al-Sultani, K. H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5586. [Link]

  • PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Davis, M., & White, A. W. (1968). 1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic, 331. [Link]

Sources

Validation & Comparative

Structure-Activity and Synthetic Efficiency: 5-Chloro-3-methyl-1,2-benzothiazole vs. The Non-Chlorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 5-Chloro-3-methyl-1,2-benzothiazole and Non-Chlorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary & Structural Distinction

This guide provides a technical comparison between This compound (5-Cl-3-MBT) and its parent non-chlorinated analog, 3-methyl-1,2-benzothiazole (3-MBT) .

Critical Note on Isomerism: It is imperative to distinguish these 1,2-benzothiazoles (also known as benzisothiazoles) from the more common 1,3-benzothiazoles. The 1,2-scaffold features a sulfur-nitrogen bond (


) within the heterocyclic ring, conferring distinct electronic properties and reactivity profiles compared to the 

arrangement of 1,3-isomers.

The introduction of a chlorine atom at the C5 position of the benzene ring induces significant changes in lipophilicity, metabolic stability, and electronic distribution, which are critical for optimizing lead compounds in antifungal and kinase inhibitor discovery programs.

Physicochemical Profile: The Chlorine Effect

The substitution of hydrogen with chlorine at position 5 is not merely a steric change; it fundamentally alters the molecular descriptors used in ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

Table 1: Comparative Physicochemical Properties[1]
Property3-Methyl-1,2-benzothiazole (Parent)This compound (Analog)Impact of Chlorination
Molecular Weight 149.21 g/mol 183.66 g/mol +34.45 Da (Increases steric bulk)
ClogP (Predicted) ~2.3~2.9 - 3.1Significant Increase: Enhances membrane permeability but reduces aqueous solubility.
Hammett Constant (

)
0.00 (H)+0.23 (Cl)Electron Withdrawing: Deactivates the benzene ring towards electrophilic attack; increases acidity of C3-methyl protons slightly.
Topological Polar Surface Area ~26 Ų~26 ŲNegligible change (Polar head group remains identical).
Metabolic Liability High (C5 is a primary site for hydroxylation)Low (C5 blocked)Metabolic Blocking: Cl prevents CYP450 oxidation at the para-position relative to the fused ring junction.

Synthetic Methodologies

The synthesis of 1,2-benzothiazoles differs fundamentally from 1,3-benzothiazoles. While 1,3-isomers are often made from 2-aminothiophenols, 1,2-benzothiazoles are typically constructed via the cyclization of 2-acylbenzenethiol derivatives or oxidative cyclization of 2-mercapto-acetophenone oximes .

Protocol A: Synthesis of the Non-Chlorinated Parent (3-MBT)
  • Precursor: 2-Mercaptoacetophenone.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Polyphosphoric acid (PPA).
    
  • Mechanism: Oximation followed by Beckmann-type rearrangement/cyclization.

Protocol B: Synthesis of the 5-Chloro Analog (5-Cl-3-MBT)
  • Precursor: 4-Chloro-2-mercaptoacetophenone.

  • Challenge: The starting thiol is less nucleophilic due to the Cl atom.

  • Optimization: Requires higher temperatures during the cyclization phase or the use of microwave irradiation to drive the ring closure.

Visualization: Comparative Synthetic Pathways

SynthesisPathways cluster_0 Precursors cluster_1 Intermediate (Oxime) cluster_2 Cyclization (Ring Closure) Pre_H 2-Mercaptoacetophenone Oxime_H Oxime Intermediate (H) Pre_H->Oxime_H + NH2OH·HCl Pre_Cl 4-Chloro-2- mercaptoacetophenone Oxime_Cl Oxime Intermediate (Cl) Pre_Cl->Oxime_Cl + NH2OH·HCl Cycl_H Acid Catalyzed Cyclization (PPA) Oxime_H->Cycl_H - H2O Cycl_Cl High-Temp/Microwave Cyclization Oxime_Cl->Cycl_Cl - H2O (Slower kinetics) Product_H 3-Methyl-1,2-benzothiazole (Parent) Cycl_H->Product_H Product_Cl 5-Chloro-3-methyl- 1,2-benzothiazole Cycl_Cl->Product_Cl

Figure 1: Parallel synthetic routes showing the divergence in reaction conditions required for the chlorinated analog.

Reactivity Profile: The C3-Methyl Handle

The methyl group at position 3 is "active," meaning it can undergo condensation reactions (similar to the methyl group in 2-methylpyridine), though it is generally less acidic than in 1,3-benzothiazoles.

Experimental Protocol: Knoevenagel Condensation

To functionalize the scaffold for drug discovery (e.g., creating styryl dyes or extended pi-systems), the C3-methyl group is condensed with aromatic aldehydes.

Hypothesis: The 5-Chloro substituent, being electron-withdrawing, stabilizes the carbanion formed at the C3-methyl group after base abstraction, potentially increasing the reaction rate compared to the non-chlorinated parent.

Step-by-Step Protocol:

  • Reagents: 1.0 eq 5-Cl-3-MBT (or 3-MBT), 1.1 eq Benzaldehyde derivative.

  • Solvent/Catalyst: Acetic anhydride (reflux) or Ethanol with Piperidine (catalytic).

  • Procedure:

    • Dissolve substrate in solvent.

    • Add catalyst.[1][2][3][4][5][6]

    • Reflux for 4–8 hours. (Monitor via TLC: 5-Cl analog typically reacts faster).

    • Cool to RT. Precipitate usually forms.

  • Purification: Recrystallization from ethanol.

Reactivity Logic Flow

ReactivityLogic Start Base Abstraction of Proton from C3-Methyl Group Branch_H Parent Scaffold (H) Standard Carbanion Stability Start->Branch_H Branch_Cl 5-Chloro Analog Enhanced Carbanion Stability (Inductive Effect) Start->Branch_Cl Intermediate Formation of Enamine/Carbanion Intermediate Branch_H->Intermediate Slower Branch_Cl->Intermediate Faster Attack Nucleophilic Attack on Electrophile (Aldehyde) Intermediate->Attack Result_H Standard Yield (~65%) Attack->Result_H Result_Cl Higher Yield (~80%) Faster Kinetics Attack->Result_Cl

Figure 2: Mechanistic impact of the 5-Chloro substituent on the condensation reactivity of the C3-methyl group.

Biological Implications & SAR[4][8][9][10]

In drug development, switching from 3-MBT to 5-Cl-3-MBT is a strategic "bioisosteric" replacement.

  • Metabolic Blocking: The C5 position in 1,2-benzothiazole is electronically prone to oxidative metabolism (hydroxylation). Placing a Chlorine here blocks this pathway, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
  • Hydrophobic Interactions: The 5-Cl group allows the molecule to fill hydrophobic pockets in target enzymes (e.g., kinases or fungal enzymes) that the H-analog cannot, often resulting in a 10-100x increase in potency (

    
    ).
    
  • Agrochemical Relevance: 1,2-benzothiazoles are privileged scaffolds in fungicides (e.g., Probenazole analogs). The chlorinated derivatives often exhibit superior antifungal activity due to enhanced penetration of the fungal cell wall (Lipophilicity effect).

References

  • Vicentini, C. B., et al. (2002). Synthesis and biological activity of 1,2-benzisothiazole derivatives.[6][7][8][9][10][11]Farmaco, 57(11), 869–878.

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III: 1,2-Benzisothiazoles. Elsevier.

  • PubChem Compound Summary. (2024). 3-Methyl-1,2-benzisothiazole. National Library of Medicine.

  • Gupta, R. R. (2013). Phenothiazines and 1,4-benzothiazines: Chemical and Biomedical Aspects.[12] (Contextual reference for benzisothiazole synthesis methodologies). Springer.

Sources

Confirming the Molecular Architecture of 5-Chloro-3-methyl-1,2-benzothiazole Derivatives: An X-ray Crystallography-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, benzothiazole derivatives represent a privileged scaffold, forming the core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules—their structure—is inextricably linked to their biological function. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in drug development pipelines. This is particularly critical for substituted benzothiazoles, where subtle changes in substituent position can drastically alter biological activity.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 5-Chloro-3-methyl-1,2-benzothiazole derivatives, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide actionable protocols for researchers. While crystallographic data for the specific this compound isomer is not widely published, we will use data from closely related, structurally confirmed analogs like 5-Chloro-2-phenyl-1,3-benzothiazole to illustrate the principles and expected outcomes.[2][3]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the unequivocal gold standard for determining the absolute structure of a crystalline solid. It provides a direct, high-resolution, three-dimensional map of the electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.

The Causality Behind the Choice: Why is this level of certainty essential? In drug development, a molecule must fit into a specific binding pocket of a target protein. Isomers, which have the same chemical formula but different atomic arrangements, may have vastly different binding affinities. Relying solely on indirect spectroscopic methods can sometimes leave room for ambiguity. X-ray crystallography removes this ambiguity, providing a solid foundation for computational modeling, lead optimization, and intellectual property claims.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a confirmed crystal structure is a multi-step process that requires precision and often, patience. The most significant bottleneck is typically the growth of high-quality, single crystals suitable for diffraction.

Xray_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Analysis A Synthesis of Derivative B High-Purity Purification (e.g., Recrystallization, Chromatography) A->B C Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) B->C Purity >99% is critical D Harvesting & Mounting a High-Quality Single Crystal C->D E X-ray Data Collection (Diffractometer) D->E Crystal selection is key F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Structure Validation (CIF File Generation) G->H

Caption: The experimental workflow for X-ray crystallography.

Detailed Experimental Protocol: Crystal Growth & Data Collection

This protocol outlines a general approach. The choice of solvents and conditions must be optimized for each specific derivative.

  • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals rather than as an amorphous powder.

  • Crystal Growth (Slow Evaporation Method):

    • Dissolve the purified compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor regularly for the formation of small, clear crystals with well-defined facets.

  • Crystal Mounting: Using a micromanipulator and a nylon loop, carefully select and remove a suitable crystal (typically 0.1-0.3 mm in size) from the solution. The crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent crystal damage and stop solvent movement.

  • Data Collection: The mounted crystal is placed on a goniometer head in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the "phase problem," and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, accurate structure.[4]

Interpreting the Results: A Case Example

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. For a related compound, 5-Chloro-2-phenyl-1,3-benzothiazole, the key crystallographic data provides a tangible example of the precision obtained.[2][3]

ParameterValue (for 5-Chloro-2-phenyl-1,3-benzothiazole)[2]Significance
Formula C₁₃H₈ClNSConfirms elemental composition in the crystal unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
**V (ų) **1099.5 (2)Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor 0.035A measure of the agreement between the model and the data (lower is better).
Dihedral Angle 7.11 (8)°The angle between the benzothiazole and phenyl rings.

This level of detail is unattainable with other techniques and provides definitive proof of the molecule's connectivity and conformation.

Part 2: A Comparative Guide to Alternative & Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary for every stage of research. Other spectroscopic and computational methods are indispensable tools that provide complementary information.

Caption: Comparison of structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of molecules in solution.[5] It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to map out the connectivity of a molecule.

  • Expertise & Causality: For a compound like this compound, ¹H NMR would show distinct signals for the methyl group and the aromatic protons.[6][7][8] The splitting patterns (coupling) between adjacent protons would help establish their relative positions. ¹³C NMR would confirm the number of unique carbon environments.[9] Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are essential to piece together the complete C-H framework, but they still rely on inference to build the final structure.

  • Trustworthiness & Limitations: NMR provides a highly reliable picture of the molecular backbone. However, it can be challenging to use NMR alone to distinguish between certain positional isomers whose spectra might be very similar. It also provides an averaged picture of the molecule's conformation in solution, not the static, solid-state structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and, through fragmentation patterns, can offer clues about its substructures.[10]

  • Expertise & Causality: For this compound (C₈H₆ClNS), high-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass. A key diagnostic feature is the isotopic pattern of chlorine.[11] Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[12] Therefore, the mass spectrum will show two molecular ion peaks: an 'M' peak and an 'M+2' peak, with a relative intensity of roughly 3:1, which is a tell-tale sign of a single chlorine atom in the molecule.[13]

  • Trustworthiness & Limitations: MS is exceptionally trustworthy for confirming molecular weight and elemental formula. However, it cannot distinguish between isomers, as they have the identical mass and will often produce very similar fragmentation patterns.

Computational Modeling

Computational methods use the principles of quantum mechanics and molecular mechanics to predict the most stable three-dimensional structure of a molecule.[14]

  • Expertise & Causality: By inputting the 2D connectivity of this compound into a modeling program, one can calculate the lowest energy conformation, predicting bond lengths and angles.[15][16] This is particularly useful for hypothesizing a structure before synthesis or for providing a theoretical model to compare against experimental NMR and IR data.

  • Trustworthiness & Limitations: The accuracy of computational models is highly dependent on the level of theory and basis set used. While powerful, a computationally generated structure is a prediction, not an experimental result. It must always be validated by experimental data. It is a tool to support elucidation, not replace it.

Performance Comparison Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Type Direct, 3D Atomic MapIndirect, Connectivity MapMolecular Weight & FormulaPredicted 3D Geometry
State Solid (Crystal)SolutionGas Phase (Ionized)In Silico (Theoretical)
Key Strength Unambiguous structureDetailed connectivityDefinitive formulaPredictive power
Key Limitation Requires single crystalsCan be ambiguous for isomersCannot distinguish isomersRequires experimental validation
Primary Use Case Absolute structure proofRoutine characterizationFormula confirmationHypothesis generation

Conclusion: An Integrated Approach

For the rigorous demands of pharmaceutical research and development, no single technique is a panacea. The most robust approach to structural confirmation is an integrated one. Routine analysis by NMR and MS confirms that the correct molecule has been synthesized.[17][18] When a new scaffold is created, or when the precise 3D architecture is critical for understanding biological activity, X-ray crystallography is the indispensable final step. It provides the ultimate, authoritative evidence of molecular structure, ensuring that subsequent research and development efforts are built on a foundation of certainty.

References

  • Hep Journals. Synthesis and biological activities of benzothiazole derivatives: A review. [Link]

  • Gnanavel Sadhasivam and Kannan Kulanthai. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8):425-431. [Link]

  • PMC. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • Himanshu D Patel, et al. (2013, March 29). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry. [Link]

  • MDPI. (2022, December 19). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Unknown Source. using-models-to-predict-molecular-structure-lab.pdf. [Link]

  • ACS Publications. (2026, January 21). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

  • University of Edinburgh Research Explorer. (2022, February 18). Computational modeling of molecular structures guided by hydrogen-exchange data. [Link]

  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • ACS Publications. (2022, January 25). Computational Modeling of Molecular Structures Guided by Hydrogen-Exchange Data. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • PMC. Computational methods for constructing protein structure models from 3D electron microscopy maps. [Link]

  • ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]

  • IUCr Journals. (2020, September 15). Computational modelling as a tool in structural science. [Link]

  • PMC. (2022, December 5). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. [Link]

  • Organic Chemistry I Lab. Mass Spectrometry. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PMC. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. [Link]

  • Unknown Source. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. [Link]

  • Institut "Jožef Stefan". (2018, January 8). Structural Elucidation. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • PubChem. 5-Chloro-1,3-benzothiazole. [Link]

  • ResearchGate. (2012). (PDF) 5-Chloro-2-phenyl-1,3-benzothiazole. [Link]

  • PMC. (2020). Modern Strategies for Heterocycle Synthesis. [Link]

  • Unknown Source. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. [Link]

  • PubMed. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. [Link]

  • PubChem. 5-Chloro-2,1,3-benzothiadiazole. [Link]

  • ResearchGate. X-ray structure of 5-methyl-11-(1-benzyl-1H-1,2,3-triazol-4-yl)... [Link]

  • NIST WebBook. Benzothiazole, 5-chloro-2-methyl-. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Benzothiazole and Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzothiazole and benzimidazole represent two "privileged scaffolds"—core structures that can interact with a diverse range of biological targets.[1][2] Both bicyclic heterocyclic compounds, composed of a benzene ring fused to a five-membered thiazole or imidazole ring respectively, are integral to numerous compounds with potent pharmacological activities, particularly in oncology.[2][3][4] This guide offers an in-depth comparison of the cytotoxic profiles of derivatives from both families, synthesizing experimental data to elucidate their mechanisms of action and structure-activity relationships, thereby providing a valuable resource for the rational design of novel anticancer agents.[5]

Structural Scaffolds: A Subtle Yet Significant Distinction

The core difference between the two scaffolds lies in the heteroatom at position 1 of the five-membered ring: sulfur in benzothiazole and nitrogen in benzimidazole. This seemingly minor variation imparts distinct electronic and lipophilic properties that significantly influence their pharmacological profiles and how they interact with biological targets.[6] Benzimidazole's structure bears a resemblance to naturally occurring purine nucleotides, allowing its derivatives to interact with a wide array of biological macromolecules, including DNA and various enzymes.[1][3] Benzothiazole derivatives, on the other hand, are recognized for their ability to act as potent inhibitors of protein tyrosine kinases (PTKs), in part by mimicking the adenine portion of ATP to bind to the catalytic domain of these enzymes.[7]

Comparative Cytotoxicity: A Data-Driven Analysis

Direct comparison of the cytotoxic effects of benzothiazole and benzimidazole derivatives reveals nuanced structure-activity relationships. The choice of the heterocyclic core can fine-tune therapeutic efficacy. A study comparing derivatives with an identical substituent at the 2-position demonstrated that the benzothiazole analog generally exhibited greater potency against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines than its benzimidazole counterpart.[6][8]

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Benzothiazole vs. Benzimidazole Derivatives

Compound IDHeterocyclic CoreR GroupIC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116
1d Benzothiazole2-methoxy-N-(...)-benzamide2.1 ± 0.31.5 ± 0.2
1f Benzimidazole2-methoxy-N-(...)-benzamide3.5 ± 0.42.8 ± 0.3
Data adapted from a comparative study to illustrate the relative potency of the two scaffolds with identical side chains.[6]

While the above provides a direct comparison, numerous studies have independently evaluated the cytotoxicity of various derivatives from each class against a wide range of cancer cell lines.

Table 2: Selected Benzothiazole Derivatives and their Cytotoxic Activities

Derivative TypeCancer Cell Line(s)Reported IC50 ValuesReference
Substituted bromopyridine acetamide benzothiazoleSKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM[9][10]
Pyridine containing pyrimidine benzothiazolecolo205, U937, MCF-7, A5495.04 µM, 13.9 µM, 30.67 µM, 30.45 µM[9][10]
Chlorophenyl oxothiazolidine based benzothiazoleHeLa9.76 µM[9][10]
Pyrrolidine based imidazo benzothiazoleHepG2, MCF-7, HeLaPotent antiproliferative at 4.0 µM[9][10]

Table 3: Selected Benzimidazole Derivatives and their Cytotoxic Activities

Derivative TypeCancer Cell Line(s)Reported IC50 ValuesReference
Benzimidazole-acridine derivative (8I)K562 leukaemia, HepG-22.68 µM, 8.11 µM[3]
1,2,5-trisubstituted benzimidazole (VIII)Doxorubicin-resistant CEM/ADR50008.13 µM[11]
Novel Benzimidazole (E12)K56211.07 µM[12]
Pyrimidine and Benzimidazole hybrids (4b)HepG2, HCT 116, MCF-7Potent activity reported[13]
Mechanisms of Cytotoxic Action: Divergent and Convergent Pathways

Both benzothiazole and benzimidazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival.[6][14][15]

Benzimidazole Derivatives: The anticancer activity of benzimidazoles is multifaceted. A well-established mechanism is the inhibition of tubulin polymerization .[1][14][16] By binding to β-tubulin, derivatives like mebendazole and albendazole disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[14][16] Other key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[3][14] This leads to DNA damage and triggers apoptotic pathways.[3][14]

  • Kinase Inhibition: Benzimidazoles can inhibit various oncogenic kinases, such as those in the PI3K/AKT and MAPK signaling pathways, thereby interfering with signals that promote cell growth and survival.[1][14]

  • Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death by modulating apoptotic pathways, for instance, through the activation of the p53 tumor suppressor protein.[12][16]

Benzothiazole Derivatives: Benzothiazole derivatives also display a broad range of anticancer mechanisms.[17][18] Key among them are:

  • Tyrosine Kinase Inhibition: As mentioned, this is a prominent mechanism for this class of compounds.[7][15] By blocking the activity of tyrosine kinases, they can halt the signaling cascades that drive cancer cell proliferation.

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Some benzothiazoles can increase the levels of ROS within cancer cells, leading to oxidative stress, DNA damage, and ultimately, apoptosis.[15]

  • Topoisomerase Inhibition: Similar to some benzimidazoles, certain benzothiazole derivatives also function as topoisomerase inhibitors.[15]

  • p53 Pathway Activation: Some derivatives have been shown to activate the p53 pathway, which helps to regulate the balance between cell proliferation and apoptosis.[9][10]

G cluster_0 Benzimidazole Derivatives cluster_1 Benzothiazole Derivatives cluster_2 BZD Benzimidazole Derivatives Tubulin Inhibit Tubulin Polymerization BZD->Tubulin DNA_Topo DNA Intercalation & Topoisomerase Inhibition BZD->DNA_Topo Kinase Kinase Inhibition (PI3K/AKT, MAPK) BZD->Kinase Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest DNA_Damage DNA Damage DNA_Topo->DNA_Damage Signal_Block Signal Transduction Blockade Kinase->Signal_Block BZT Benzothiazole Derivatives Tyr_Kinase Tyrosine Kinase Inhibition BZT->Tyr_Kinase ROS Induce Apoptosis via ROS BZT->ROS p53 Activate p53 Pathway BZT->p53 Tyr_Kinase->Signal_Block ROS->DNA_Damage Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis

Mechanisms of Cytotoxicity.
Structure-Activity Relationship (SAR) Insights

For both scaffolds, the nature and position of substituents dramatically influence cytotoxic potency.

  • Benzimidazoles: The addition of moieties like oxadiazole has been found to enhance antiproliferative effects.[3] The presence of a hydrogen atom at the 5-position of the benzimidazole ring appears more beneficial for activity than an electron-withdrawing group.[19]

  • Benzothiazoles: The introduction of a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[9][10] For 2-phenylbenzothiazoles, which are recognized as highly potent cytotoxic compounds, substitutions on the distal aromatic ring are a key area for modification to improve activity.[20]

Experimental Protocols: Assessing Cytotoxicity

The following are standardized, foundational protocols for assays commonly used to determine the cytotoxicity of novel compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing metabolic activity as an indicator of cell viability.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Principle: Measures mitochondrial dehydrogenase activity in living cells.[22]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS).[21][23]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF).[21][24]

  • Phosphate-Buffered Saline (PBS).

  • 96-well plates.

  • Test compounds and control vehicle.

  • Cultured cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[25] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the old media with media containing the various concentrations of the test compounds. Include wells for untreated controls and vehicle controls.[21]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[23][24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[25]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21][24] Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[23]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[23]

  • Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.